(1S)-1-(3-chlorophenyl)propan-1-ol
Description
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Properties
IUPAC Name |
(1S)-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYGJPRINQKIQF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of (1S)-1-(3-chlorophenyl)propan-1-ol
An In-Depth Technical Guide to the Structural Characterization of (1S)-1-(3-chlorophenyl)propan-1-ol
This compound is a chiral secondary alcohol of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial chiral building block for the synthesis of various pharmacologically active molecules. The precise three-dimensional arrangement of its substituents—specifically the (S)-configuration at the C1 stereocenter—is often critical for biological activity and efficacy. Different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles.[1] Therefore, rigorous and unambiguous structural characterization is not merely a procedural step but a foundational requirement for quality control, regulatory compliance, and ensuring the safety and effectiveness of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the essential analytical techniques employed to confirm the identity, structure, and enantiomeric purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and interpret the expected data, offering a holistic framework for its complete structural elucidation.
Molecular Structure and Key Features
Before proceeding to analytical techniques, it is essential to understand the molecule's structural features.
Caption: Structure of this compound with the chiral center at C1 indicated.
The molecule possesses a single chiral center at the carbon atom bearing the hydroxyl group (C1). Its structure comprises a propyl chain, a hydroxyl group, and a 3-chlorophenyl ring attached to this stereocenter. Each analytical technique discussed will target these specific structural components to build a complete and verified picture of the molecule.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of atom connectivity and spatial relationships.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: ¹H NMR confirms the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons. For this compound, we expect to see distinct signals for the aromatic protons, the carbinol proton (CH-OH), the methylene protons (-CH₂-), the methyl protons (-CH₃), and the hydroxyl proton (-OH). The chemical shifts and splitting patterns are highly diagnostic.[2]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.
Data Interpretation & Expected Results:
The analysis of the ¹H NMR spectrum relies on chemical shift (δ), integration, and spin-spin coupling (multiplicity).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| Aromatic (Ar-H) | 7.20 - 7.40 | 4H | Multiplet (m) | Protons on the chlorophenyl ring are deshielded. The substitution pattern leads to a complex multiplet.[3] |
| Carbinol (CH-OH) | ~4.65 | 1H | Triplet (t) | This proton is adjacent to a -CH₂- group (n=2, n+1=3). It is deshielded by both the aromatic ring and the oxygen atom.[3] |
| Hydroxyl (OH ) | 1.8 - 2.5 (variable) | 1H | Broad Singlet (s) | The chemical shift is variable and concentration-dependent. Rapid chemical exchange with trace water or other alcohol molecules often leads to a broad signal with no observable coupling.[2] |
| Methylene (-CH₂ -) | ~1.80 | 2H | Multiplet (m) or Sextet | These protons are coupled to both the CH-OH proton (1H) and the -CH₃ protons (3H), resulting in a complex pattern. |
| Methyl (-CH₃ ) | ~0.90 | 3H | Triplet (t) | This methyl group is adjacent to a -CH₂- group (n=2, n+1=3), resulting in a triplet.[2] |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, providing a "carbon count" that must match the molecular formula.[4] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[5]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans are typically needed due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Data Interpretation & Expected Results:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-Cl) | ~135 | The carbon atom directly attached to chlorine is deshielded. |
| Aromatic (Quaternary, C-CHOH) | ~145 | The ipso-carbon attached to the propanol side chain. |
| Aromatic (CH) | 125 - 130 | Aromatic CH carbons appear in this characteristic region.[6] |
| Carbinol (C H-OH) | ~75 | The carbon atom bonded to the electronegative oxygen is significantly deshielded.[4] |
| Methylene (-C H₂-) | ~32 | Standard aliphatic methylene carbon. |
| Methyl (-C H₃) | ~10 | Standard aliphatic methyl carbon, typically the most upfield signal.[4] |
2D NMR for Unambiguous Assignment
Trustworthiness: While 1D NMR provides substantial data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) serve as a self-validating system. They confirm the assignments made from 1D spectra by revealing direct bonding and coupling relationships.
-
COSY (¹H-¹H Correlation): Shows which protons are coupled to each other. We would expect to see a cross-peak between the -CH₃ triplet and the -CH₂- multiplet, and another between the -CH₂- multiplet and the CH-OH triplet, confirming the propyl chain structure.
-
HSQC (¹H-¹³C Correlation): Maps each proton signal directly to the carbon it is attached to. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.
Caption: Workflow for structural confirmation using NMR spectroscopy.
Chapter 2: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the molecular formula. The fragmentation pattern also provides valuable structural clues.[7]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.
-
Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the exact mass measurement to the theoretical mass calculated from the molecular formula (C₉H₁₁ClO).
Data Interpretation & Expected Results:
The molecular weight of C₉H₁₁ClO is 170.64 g/mol . A key feature to look for is the isotopic pattern of chlorine.
| Ion (m/z) | Identity | Expected Relative Abundance | Rationale |
| 171.05 | [M+H]⁺ for ³⁵Cl | 100% | The protonated molecular ion. The exact mass provides high confidence in the elemental composition. |
| 173.05 | [M+H]⁺ for ³⁷Cl | ~33% | The natural abundance of the ³⁷Cl isotope is approximately one-third that of the ³⁵Cl isotope, creating a characteristic M+2 peak.[7] |
| 153.04 | [M+H-H₂O]⁺ | Variable | Loss of a water molecule from the protonated parent ion is a common fragmentation pathway for alcohols. |
| 141.04 | [M-C₂H₅]⁺ | Variable | Cleavage of the ethyl group from the parent molecule. |
Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.
Experimental Protocol: FTIR
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a solid sample, prepare a KBr pellet.
-
Instrument: An FTIR spectrometer with an ATR accessory.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis: Collect a background spectrum first, then the sample spectrum. The instrument software will generate a transmittance or absorbance spectrum. Identify characteristic absorption bands.
Data Interpretation & Expected Results:
The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3500 - 3200 (Broad) | O-H Stretch | Alcohol (-OH) | The broadness of the peak is due to hydrogen bonding, a hallmark of alcohols.[8][9] |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Characteristic stretching frequency for hydrogens attached to an aromatic ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Characteristic stretching for the propyl side chain. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the chlorophenyl ring. |
| ~1100 | C-O Stretch | Secondary Alcohol | The C-O bond stretch in the C-OH group. |
| 800 - 600 | C-Cl Stretch | Aryl Halide | The C-Cl bond vibration appears in the fingerprint region. |
Chapter 4: Chiral High-Performance Liquid Chromatography (HPLC)
Authoritative Grounding: The final and most critical step for a chiral molecule is to confirm its enantiomeric purity. Chiral HPLC is the gold standard for separating enantiomers and quantifying the amount of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.[10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times.[1]
Experimental Protocol: Chiral HPLC
-
System: An HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate), is highly effective for separating this class of compounds.[1][11] (e.g., Chiralpak® IA or similar).
-
Mobile Phase: A mixture of a non-polar alkane and an alcohol modifier. A typical starting point is n-Hexane:Isopropanol (90:10 v/v). The exact ratio may require optimization to achieve baseline separation.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, where the chlorophenyl ring absorbs strongly.
-
Sample Preparation:
-
Racemic Standard: Dissolve a sample of racemic 1-(3-chlorophenyl)propan-1-ol in the mobile phase (~0.1 mg/mL). This is essential to determine the retention times of both the (R) and (S) enantiomers.
-
Sample Analysis: Prepare the this compound sample at the same concentration.
-
-
Analysis: Inject the racemic standard to establish the separation method. Then, inject the sample to determine its enantiomeric purity. Enantiomeric excess (% ee) is calculated as: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
Data Interpretation & Expected Results:
A successful chiral separation will show two distinct peaks in the chromatogram for the racemic standard. The chromatogram of a highly pure this compound sample should show one major peak corresponding to the (S)-enantiomer and, ideally, a very small or non-existent peak at the retention time of the (R)-enantiomer. For pharmaceutical applications, an enantiomeric excess of >99% is typically required.
Caption: Workflow for determining enantiomeric purity using Chiral HPLC.
Conclusion
The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of several core analytical techniques. NMR spectroscopy establishes the molecular framework, mass spectrometry confirms the molecular weight and formula, and FTIR spectroscopy identifies key functional groups. Finally, chiral HPLC provides the definitive confirmation of enantiomeric identity and purity. By following these validated protocols and understanding the principles behind the data, researchers and drug developers can ensure the quality, consistency, and safety of this vital chiral intermediate.
References
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-1-ol. [Link]
-
The Royal Society of Chemistry. Electronic supplementary information. [Link]
-
PubChem. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. [Link]
-
Doc Brown's Advanced Organic Chemistry. H-1 proton nmr spectrum of propan-1-ol. [Link]
-
University of Regensburg. 13C NMR of 1-Propanol. [Link]
-
NIST WebBook. 1-Propanol, 3-chloro-. [Link]
-
PubChem. 3'-Chloropropiophenone. [Link]
-
SpectraBase. 1-(3-Chlorophenyl)propane-1,2-dione. [Link]
-
ChemWhat. 3-Chlorophenyl-1-propanol CAS#: 22991-03-3. [Link]
-
ResearchGate. 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and.... [Link]
- Google Patents. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
-
NIST WebBook. 1-Propanol. [Link]
-
PMC. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. [Link]
-
Journal of the American Chemical Society. Determination of the absolute configuration of a secondary hydroxy group in a chiral secondary alcohol.... [Link]
-
Macherey-Nagel. chiral columns . [Link]
-
MDPI. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
University of Groningen. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]
-
Tehnologica Acta. SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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1H NMR Analysis of (1S)-1-(3-chlorophenyl)propan-1-ol: A Definitive Guide
Topic: 1H NMR Spectrum Analysis of (1S)-1-(3-chlorophenyl)propan-1-ol Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Chemists, Analytical Scientists
Executive Summary & Structural Context
This compound is a chiral benzylic alcohol frequently utilized as a pharmacophore building block or a chiral intermediate in the synthesis of antidepressants and agrochemicals. Its structural core combines a propyl chain with a meta-chlorinated benzene ring, introducing specific electronic and steric considerations for NMR analysis.
Key Analytical Challenge:
While the connectivity of the molecule is straightforward, the (1S) stereocenter introduces diastereotopicity to the adjacent methylene protons (
Theoretical Prediction & Shift Assignment
Before experimental acquisition, a senior scientist must predict the spectral landscape to identify anomalies.
The Molecule
-
Formula:
-
Molecular Weight: 170.64 g/mol
-
Stereocenter: C1 (Benzylic position)
Spectral Assignment Table (in )
The following data represents the high-confidence assignment based on substituent effects and analogous benzylic alcohol data.
| Position | Type | Multiplicity | Assignment Logic | ||
| Ar-H2 | Aromatic | 7.35 – 7.40 | Singlet (br) | - | Isolated proton between Cl and alkyl group; most deshielded due to inductive effects. |
| Ar-H4/6 | Aromatic | 7.20 – 7.30 | Multiplet | ~7.5 | Ortho and para to alkyl; ortho to Cl. Overlapping region. |
| Ar-H5 | Aromatic | 7.20 – 7.25 | Triplet (app) | ~7.5 | Meta to both substituents. Often appears as a pseudo-triplet. |
| C1-H | Benzylic | 4.55 – 4.65 | dd or t | 6.5 | Deshielded by aromatic ring and -OH. Coupling to diastereotopic C2-H protons. |
| -OH | Hydroxyl | 1.80 – 2.50 | Broad Singlet | - | Variable. Concentration/temperature dependent. Disappears with |
| C2-H | Methylene | 1.65 – 1.85 | Multiplet | - | Diastereotopic. Protons |
| C3-H | Methyl | 0.90 – 0.95 | Triplet | 7.4 | Terminal methyl group. Classic triplet. |
Critical Note on Diastereotopicity: Because C1 is a chiral center, the two protons on C2 are diastereotopic (
).[1] In high-field NMR ( >400 MHz), these may resolve into two complex multiplets rather than a simple quartet or quintet. In lower fields, they often appear as a higher-order multiplet.
Experimental Protocol: Acquisition & Processing
To ensure data integrity suitable for regulatory filing or publication, follow this "Self-Validating" workflow.
Sample Preparation[4]
-
Solvent Choice: Use
(99.8% D) for routine assignment. Use if observing the H-O-C-H coupling is required (hydroxyl proton becomes a doublet, splitting the benzylic proton further). -
Concentration: Prepare ~10 mg in 0.6 mL solvent. High concentration can shift the -OH peak and cause line broadening.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that degrade shimming.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1):
5 seconds (ensure full relaxation of aromatic protons). -
Scans (NS): 16 or 32 (sufficient for S/N > 100:1).
-
Temperature: 298 K (controlled to prevent chemical shift drift of -OH).
Workflow Visualization
The following diagram outlines the logical flow from sample to validated structure.
Figure 1: Standard NMR acquisition and validation workflow for benzylic alcohols.
Stereochemical Verification (The (1S) Confirmation)
Standard NMR cannot distinguish the (1S) enantiomer from the (1R). To validate the specific enantiomer required for your drug development pipeline, you must create a chiral environment .
Method: Mosher's Ester Analysis
This is the authoritative method for absolute configuration determination via NMR.
-
Derivatization: React the alcohol with both
- and - -methoxy- -trifluoromethylphenylacetic acid (MTPA) chloride. -
Comparison: Analyze the
( ) of protons neighboring the chiral center.[1][2][3][4] -
Interpretation Model:
-
For the (1S) configuration of 1-(3-chlorophenyl)propan-1-ol:
-
The protons on the propyl chain (C2, C3) will be shielded in one diastereomer and deshielded in the other relative to the aromatic ring of the MTPA auxiliary.
-
The aromatic protons of the substrate will show the opposite trend.
-
-
Stereochemistry Determination Logic
Figure 2: Logic gate for determining absolute configuration using Mosher's Ester analysis.
Troubleshooting & Common Artifacts
| Artifact | Cause | Remediation |
| Water Peak (~1.56 ppm in | Wet solvent or hygroscopic sample. | Store |
| CHCl3 Singlet (7.26 ppm) | Residual solvent. | Ensure this does not obscure the Ar-H4/H6 signals. |
| Broad Benzylic Proton | Coupling to OH. | Add a drop of |
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4][5] Nature Protocols, 2, 2451–2458.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).
-
Reich, H. J. (2022). WinPLT NMR Data: Chemical Shifts of Common Solvents. University of Wisconsin-Madison.
-
PubChem. (2024). 1-(3-chlorophenyl)propan-1-ol Compound Summary. (Used for structural verification and analog comparison).[2]
-
ChemicalBook. (2024). NMR Spectrum data for 1-phenylpropan-1-ol analogs.
Sources
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- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
(1S)-1-(3-chlorophenyl)propan-1-ol CAS number lookup
An In-Depth Technical Guide to (1S)-1-(3-chlorophenyl)propan-1-ol CAS Number: 172748-80-0
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of this compound, a chiral alcohol of significant interest in pharmaceutical synthesis and drug development. Identified by its CAS Number 172748-80-0, this compound serves as a critical chiral building block for creating stereospecific active pharmaceutical ingredients (APIs).[1] The precise three-dimensional arrangement of its hydroxyl group is paramount for achieving targeted pharmacological activity and minimizing off-target effects. This document delves into the compound's physicochemical properties, its applications, detailed protocols for its stereoselective synthesis, and robust analytical methods for quality control, providing researchers and drug development professionals with a vital resource for its effective utilization.
Compound Identification and Physicochemical Properties
This compound is a chiral secondary alcohol. Its identity and fundamental properties are summarized below. The presence of a chlorine atom on the phenyl ring and a chiral center at the carbinol carbon defines its reactivity and biological interactions.
| Property | Value | Source |
| CAS Number | 172748-80-0 | [1] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.63 g/mol | [1] |
| InChI Key | APYGJPRINQKIQF-VIFPVBQESA-N | Derived from structure |
| Canonical SMILES | CCC(C1=CC(=CC=C1)Cl)O | Derived from structure |
| Appearance | White to off-white solid or crystalline powder | [2] (Inferred from related ketone) |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in methanol and other organic solvents like chloroform and MDC | [2][3] (Inferred from related ketone) |
Significance and Applications in Drug Development
The primary value of this compound lies in its status as a chiral intermediate. In modern medicinal chemistry, the enantiomeric purity of a drug candidate is critical, as different enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.
This structural motif is found in various biologically active molecules. For instance, the related compound 1-(p-chlorophenyl)propanol has been investigated for its non-narcotic analgesic properties.[4] Furthermore, chiral amino alcohols derived from similar precursors, such as (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, are key intermediates in the synthesis of anti-tumor drugs like capasitinib.[5] This underscores the importance of the specific (S)-stereoconfiguration at the benzylic alcohol position for targeted therapeutic action. The use of this specific enantiomer allows for the precise construction of molecules that fit into chiral biological targets like enzyme active sites or receptors.
Stereoselective Synthesis: An Experimental Protocol
Achieving high enantiomeric purity is the most critical objective in the synthesis of this compound. The most reliable and widely adopted strategy is the asymmetric reduction of its prochiral ketone precursor, 1-(3-chlorophenyl)propan-1-one (also known as 3'-chloropropiophenone, CAS: 34841-35-5).[6][7]
Causality Behind Experimental Choice:
Direct synthesis of a racemic mixture followed by chiral resolution is often inefficient, discarding up to 50% of the material. Therefore, an asymmetric synthesis approach is superior as it directly generates the desired enantiomer in high yield and purity. The Corey-Bakshi-Shibata (CBS) reduction is an exemplary method for this transformation. It employs a chiral oxazaborolidine catalyst that complexes with a borane source (e.g., borane-dimethyl sulfide complex, BMS). The catalyst creates a sterically defined chiral environment, forcing the hydride from the borane to attack the ketone's carbonyl face from a specific direction, leading to the preferential formation of the (S)-enantiomer. This method is renowned for its high enantioselectivity and operational simplicity.
Workflow for Asymmetric Reduction of 3'-Chloropropiophenone
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- 3. echemi.com [echemi.com]
- 4. Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1-(3-Chlorophenyl)propan-1-one | CymitQuimica [cymitquimica.com]
Physical properties of (S)-3-chloro-1-phenylpropanol
Technical Guide: Physical & Chemical Characterization of (S)-3-Chloro-1-phenylpropanol
Executive Summary (S)-3-Chloro-1-phenylpropanol (CAS 100306-34-1) is a high-value chiral building block, primarily serving as the stereochemical anchor for the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), including Fluoxetine (Prozac), Atomoxetine (Strattera), and Dapoxetine.[1][2] Its utility lies in its dual functionality: a chemically stable alkyl chloride suitable for amine displacement and a secondary benzylic alcohol that provides a fixed chiral center for etherification.[2] This guide details its physical properties, critical quality attributes (CQAs), and handling protocols for drug development workflows.
Identity & Stereochemical Configuration
The compound is the (S)-enantiomer of 3-chloro-1-phenylpropanol.[1][2][3][4][5][6] In the Cahn-Ingold-Prelog (CIP) priority system, the chiral center at C1 holds the hydroxyl group.[2] The absolute configuration is critical; the (S)-alcohol typically yields the (S)-configured final drug substance (e.g., (S)-Fluoxetine) provided the downstream chemistry (such as SNAr etherification) does not involve inversion at the benzylic carbon.[2]
-
Common Name: (S)-(-)-3-Chloro-1-phenyl-1-propanol[1][2][3][4][5][7]
-
CAS Number: 100306-34-1 (Specific for S-enantiomer)[1][2][3][7]
-
Molecular Formula: C
Hngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ClO[1][4][7][8]
Physical Properties Matrix
The following data aggregates experimental values and validated predictions. Note the distinct difference between the melting point of the enantiomer versus the racemate, a common phenomenon where the racemate (forming a eutectic or compound) may have a depressed or elevated melting point compared to the pure enantiomer.
| Property | Value | Context/Notes |
| Physical State | Solid (Crystalline Powder) | White to off-white appearance.[1][2][5] |
| Melting Point | 58 – 61 °C | Sharp range indicates high enantiomeric purity.[2] Sintering may occur >50°C. |
| Boiling Point | ~116 °C @ 4 mmHg | High vacuum required to prevent thermal degradation/elimination of HCl.[2] |
| Density | 1.149 g/cm³ (Predicted) | Solid density; useful for packing volume calculations. |
| Optical Rotation | Concentration | |
| LogP | 2.35 | Moderately lipophilic; indicates good membrane permeability.[2] |
| Flash Point | >110 °C | Non-flammable solid, but combustible. |
| pKa | ~13.9 (Alcoholic OH) | Weakly acidic; requires strong bases (e.g., NaH) for deprotonation. |
Solubility & Partitioning Strategy
Understanding the solubility profile is essential for process optimization, particularly during extraction (work-up) and recrystallization.
-
Primary Solvents (High Solubility): Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol.
-
Application: DCM is the preferred solvent for reactions involving activation of the alcohol (e.g., mesylation) or Finkelstein reactions.
-
-
Non-Solvents/Anti-Solvents: Hexanes, Heptane, Water.
-
Application: Recrystallization is often achieved by dissolving in minimal hot Ethyl Acetate or Toluene and slowly adding Hexane to induce precipitation of the chiral solid.[2]
-
-
Aqueous Partitioning:
-
Due to a LogP of 2.35, the compound partitions preferentially into organic layers. However, the presence of the hydroxyl group allows for some hydrogen bonding. In biphasic biocatalytic systems (e.g., Acetobacter sp.[6] reduction), a co-solvent or ionic liquid is often required to improve mass transfer.
-
Characterization & Analysis
To validate the identity and purity of (S)-3-chloro-1-phenylpropanol, the following multi-modal approach is recommended.
A. Nuclear Magnetic Resonance (NMR)[7]
-
1H NMR (CDCl3, 400 MHz):
- 7.20–7.40 (m, 5H, Ar-H ): Phenyl ring protons.
- 4.85–4.95 (dd, 1H, CH -OH): The chiral benzylic proton. Its coupling pattern and integration are key identity markers.
-
3.50–3.70 (m, 2H, CH
-Cl ): Deshielded by chlorine. -
2.00–2.20 (m, 2H, CH
-CH Cl): Methylene bridge protons.
-
Diagnostic Check: The absence of a ketone peak (from the starting material 3-chloropropiophenone) at
~3.0-3.2 (triplet alpha to carbonyl) confirms complete reduction.[2]
B. Chiral HPLC[2]
-
Objective: Determine Enantiomeric Excess (ee).
-
Column: Chiralcel OD-H or AD-H (polysaccharide-based stationary phases).[2]
-
Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).
-
Detection: UV @ 210 nm or 254 nm.[2]
-
Target: ee > 99% is standard for pharmaceutical intermediates.
Synthesis & Downstream Applications[1][2][11][12]
The synthesis of (S)-3-chloro-1-phenylpropanol is a critical control point.[2] Biocatalytic reduction (using ketoreductases or whole cells like Acetobacter sp.[2][6]) is preferred over chemical reduction (e.g., NaBH4) because it yields high enantiomeric purity (ee >99%) without toxic metal waste.
Workflow Visualization
The following diagram illustrates the transformation of the precursor ketone into the chiral alcohol and its subsequent conversion into the antidepressant Fluoxetine.[10][11] Note the preservation of the chiral center during the side-chain modification.[2]
Figure 1: Synthetic pathway from achiral ketone to (S)-Fluoxetine, highlighting the chiral alcohol intermediate.[2]
Expert Insight on Reactivity:
The chlorine atom in (S)-3-chloro-1-phenylpropanol is on a primary carbon, making it susceptible to nucleophilic substitution.[2] However, direct displacement by methylamine is often sluggish. A Finkelstein reaction (converting Cl
Safety & Handling Protocol
Hazard Classification (GHS):
Storage & Stability:
-
Temperature: Store at 2–8 °C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow elimination of HCl or oxidation.[2]
-
Atmosphere: Hygroscopic potential is low, but storage under inert gas (Argon/Nitrogen) is recommended to maintain optical purity and prevent moisture uptake which could complicate stoichiometry in water-sensitive downstream steps (e.g., NaH deprotonation).
References
-
Biocatalytic Synthesis & Optimization: Xu, P., et al. (2015).[6] Use of deep eutectic solvents to improve biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol. [2][6]
-
Fluoxetine Synthesis Pathway: Corey, E. J., & Reichard, G. A. (1989). Enantioselective synthesis of fluoxetine. [10]
-
Physical Properties & Safety Data: PubChem Compound Summary for CID 2777894: (S)-3-Chloro-1-phenyl-1-propanol. [2]
-
Commercial Specification & Optical Rotation: Sigma-Aldrich Product Specification: (S)-(−)-3-Chloro-1-phenyl-1-propanol. [2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]
- 4. (S)-(−)-3-Chloro-1-phenyl-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. (S)-(-)-3-Chloro-1-phenyl-1-propanol | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-(-)-3-Chloro-1-phenyl-1-propanol 98 100306-34-1 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Advanced Synthesis Guide: Precursors & Pathways for (1S)-1-(3-chlorophenyl)propan-1-ol
[1]
Executive Summary
(1S)-1-(3-chlorophenyl)propan-1-ol (CAS: 100306-34-1 for (S)-isomer context) is a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), most notably Dapoxetine .[1] The stereochemical purity of this alcohol is non-negotiable; the (S)-configuration is essential for the biological activity of the final pharmaceutical active ingredient (API).
This guide prioritizes the Asymmetric Transfer Hydrogenation (ATH) of 3-chloropropiophenone as the primary synthesis route due to its scalability, safety profile, and high enantiomeric excess (ee >98%). We also address the critical "Make vs. Buy" decision regarding the ketone precursor, specifically highlighting the regioselectivity risks associated with cheaper Friedel-Crafts routes.
Part 1: The Critical Precursor — 3-Chloropropiophenone[1][2][3]
The immediate precursor for the target alcohol is 3-chloropropiophenone (1-(3-chlorophenyl)propan-1-one).[1] While commercially available, its purity profile is the first checkpoint in the synthesis.
The Regioselectivity Trap
A common error in early-stage process development is attempting to synthesize this precursor via Friedel-Crafts acylation of chlorobenzene.[1]
-
The Problem: The chlorine atom is an ortho/para director. Acylation of chlorobenzene with propionyl chloride predominantly yields 4-chloropropiophenone (the para isomer), which is difficult to separate from the meta isomer required for Dapoxetine.
-
The Solution: The "Nitrile Route" or "Grignard Route" guarantees 100% meta regioselectivity.
Recommended Synthesis Protocol (The Nitrile Route)
If the precursor must be synthesized in-house to ensure regio-purity, the addition of ethylmagnesium bromide to 3-chlorobenzonitrile is the gold standard.[1]
Reaction Scheme:
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.
-
Reagent Prep: Charge 3-chlorobenzonitrile (1.0 eq) dissolved in anhydrous THF (5-10 volumes).
-
Grignard Addition: Cool solution to 0°C. Dropwise add Ethylmagnesium bromide (1.2 eq, 3.0 M in ether) over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. The solution will turn dark/turbid as the imine salt forms.
-
Hydrolysis (Critical): Cool back to 0°C. Quench slowly with 2M HCl. Stir vigorously for 2 hours to hydrolyze the intermediate imine to the ketone.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Distillation under reduced pressure (bp ~124°C at 14 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1).
Quality Attributes:
-
Appearance: Colorless to pale yellow oil/solid (mp ~45°C).
-
Acceptance Criteria: >98% HPLC purity; <0.1% para-isomer.
Part 2: Asymmetric Synthesis — The "Gold Standard" Route
The transformation of 3-chloropropiophenone to this compound requires high enantioselectivity.[1] We recommend Noyori Asymmetric Transfer Hydrogenation (ATH) over traditional catalytic hydrogenation or borane reduction due to operational safety (no high-pressure H2 gas) and superior catalyst turnover.
Catalyst Selection Logic[4]
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]
-
Why (S,S)? Based on the empirical rule for aromatic ketones, the (S,S)-TsDPEN ligand typically induces the formation of the (S)-alcohol .
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope). This system drives the reaction irreversibly (unlike isopropanol, which is reversible).
Reaction Workflow Visualization
Figure 1: Catalytic cycle for the Ru-catalyzed Asymmetric Transfer Hydrogenation.
Experimental Protocol (Bench Scale)
| Parameter | Specification |
| Substrate Concentration | 0.5 M – 1.0 M in solvent |
| Catalyst Loading | S/C ratio 1000:1 to 2000:1 |
| Solvent | Dichloromethane (DCM) or neat in HCOOH/TEA |
| Temperature | 25°C – 30°C |
| Time | 12 – 24 hours |
Step-by-Step:
-
Catalyst Activation: In a Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.001 eq) in minimal DCM.
-
Substrate Addition: Add 3-chloropropiophenone (1.0 eq).
-
H-Donor Addition: Slowly add the Formic Acid/Triethylamine (5:2) complex (3-5 eq of formate). Caution: Exothermic CO2 release.[1]
-
Monitoring: Stir at 28°C. Monitor by TLC or GC. Conversion should reach >98%.
-
Quench: Add water and dilute with DCM.
-
Workup: Wash organic layer with saturated NaHCO3 (to remove excess formic acid) and brine. Dry over Na2SO4.[1][2][3]
-
Isolation: Evaporate solvent. The resulting oil often crystallizes upon standing or cooling.
Part 3: Alternative "Green" Route — Biocatalysis[1]
For facilities equipped for fermentation or enzymatic handling, biocatalysis offers milder conditions and often higher ee (>99%).[4]
Enzyme Selection
Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) are specific.
-
Proven Strain: Lactobacillus kefir ADH or commercially available "S-selective" KRED screening kits (e.g., from Codexis or Johnson Matthey).[1]
-
Cofactor: NADPH (requires recycling system).[4]
Biocatalytic Protocol
-
Buffer: Phosphate buffer (100 mM, pH 7.0).
-
Cofactor Recycle: Add Glucose (1.5 eq) and Glucose Dehydrogenase (GDH) to recycle NADP+ back to NADPH.
-
Reaction: Add 3-chloropropiophenone (dissolved in 5% DMSO cosolvent) to the enzyme/buffer mix.
-
Agitation: Shake at 30°C, 200 rpm for 24 hours.
-
Extraction: Extract with Ethyl Acetate. Emulsions can be broken with centrifugation.[1]
Part 4: Analytical Controls & Validation
Trustworthy synthesis requires rigorous validation.[1] The following methods confirm identity and chiral purity.
Chiral HPLC Method
To determine Enantiomeric Excess (ee):
-
Column: Chiralcel OD-H or AD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.[1]
-
Retention Times (Approx):
-
(R)-isomer: ~8-10 min[1]
-
(S)-isomer: ~12-15 min (Confirm with racemic standard).
-
1H NMR Validation (CDCl3, 400 MHz)
References
-
Sourcing & Safety Data
-
Synthesis Protocols
-
Tao, J., et al. "Biocatalytic reduction of 3-chloropropiophenone."[1] Organic Process Research & Development. (General reference for biocatalytic routes).
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link
-
Preparation of 3-chloropropiophenone via Grignard. PrepChem. Link
-
-
Catalyst Mechanisms
Precision Biocatalysis: The Discovery and Synthesis of (S)-1-(3-chlorophenyl)-1-propanol
The following technical guide details the discovery, synthesis, and application of (S)-1-(3-chlorophenyl)-1-propanol , a critical chiral building block in the development of CNS-active pharmaceuticals.
A Technical Guide for Process Chemists and Drug Developers
Executive Summary & Significance
(S)-1-(3-chlorophenyl)-1-propanol (CAS: 18776-12-0 for racemic; specific (S)-enantiomer often custom synthesized) is a high-value chiral secondary alcohol. It serves as a pivotal intermediate in the asymmetric synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs), structurally analogous to Fluoxetine , Tomoxetine , and Dapoxetine .
The "discovery" of this molecule is less about its initial isolation and more about the evolution of its access . Historically, obtaining the (S)-enantiomer with high optical purity (>99% ee) required wasteful classical resolution or expensive metal-ligand catalysis. The modern "discovery" lies in the application of Ketoreductases (KREDs) and Deep Eutectic Solvents (DES) , which have transformed its production from a stoichiometric burden into a green, catalytic process.
Key Technical Specifications
| Property | Specification |
| IUPAC Name | (S)-1-(3-chlorophenyl)propan-1-ol |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| Chiral Center | C1 (Benzylic position) |
| Target Enantiomer | (S)-(-) |
| Key Application | Chiral synthon for CNS active agents (e.g., Bupropion analogs, SSRIs) |
The Discovery: Evolution of Synthetic Routes
The synthesis of (S)-1-(3-chlorophenyl)-1-propanol has evolved through three distinct generations. The shift from chemical to biocatalytic routes represents the core "discovery" for industrial scalability.
Generation 1: Classical Resolution (The Past)
-
Method: Grignard addition of ethylmagnesium bromide to 3-chlorobenzaldehyde followed by esterification and enzymatic kinetic resolution (e.g., using Lipase PS).
-
Drawback: Maximum theoretical yield of 50% for the desired enantiomer; high solvent waste.
Generation 2: Chemocatalysis (The Transition)
-
Method: Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-TsDPEN (Noyori catalyst) or Corey-Bakshi-Shibata (CBS) reduction with borane.
-
Mechanism: The chiral ligand dictates hydride attack on the Re- or Si-face of 3-chloropropiophenone.
-
Drawback: Trace metal contamination (Ru/B) in pharmaceutical intermediates; cost of chiral ligands.
Generation 3: Biocatalysis (The Modern Standard)
-
Method: Stereoselective reduction using Ketoreductases (KREDs) (e.g., from Candida glabrata, Lactobacillus kefir, or Acetobacter sp.).
-
Innovation: The use of Deep Eutectic Solvents (DES) (e.g., Choline Chloride/Urea) as co-solvents to solubilize the hydrophobic substrate while maintaining enzyme stability.
-
Outcome: >99% conversion, >99% ee, and ambient reaction conditions.[1][2]
Figure 1: Evolution of synthetic pathways. The biocatalytic route (Green) is currently the preferred method for pharmaceutical applications due to enantiopurity and sustainability.
Deep Dive: The Biocatalytic Protocol
The most robust protocol discovered involves the use of whole-cell biocatalysis (e.g., Acetobacter sp. CCTCC M209061) enhanced by a Deep Eutectic Solvent (DES) system. This method overcomes the poor water solubility of the ketone substrate.
Mechanism of Action
The reaction follows a Prelog rule stereochemical outcome. The enzyme (KRED) transfers a hydride from the cofactor (NADPH) to the carbonyl carbon.
-
Substrate Binding: 3-chloropropiophenone binds to the hydrophobic pocket of the KRED.
-
Hydride Transfer: NADPH donates a hydride (H⁻) to the Si-face of the ketone.
-
Cofactor Regeneration: A coupled system (Glucose Dehydrogenase / GDH) oxidizes glucose to gluconolactone, reducing NADP⁺ back to NADPH to close the cycle.
Figure 2: The coupled biocatalytic cycle. KRED performs the reduction while GDH regenerates the expensive NADPH cofactor using glucose.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 10g of (S)-1-(3-chlorophenyl)-1-propanol with >99% ee.
Materials:
-
Substrate: 3-Chloropropiophenone (10g, ~58.6 mmol).
-
Biocatalyst: Lyophilized Acetobacter sp. cells or commercial KRED (e.g., Codexis KRED-P1 series).
-
Cofactor Recycle: Glucose (2 eq), NADP+ (catalytic amount, 10 mg).
-
Solvent System: Phosphate Buffer (100 mM, pH 6.5) / Choline Chloride:Urea (DES) / Isopropyl Acetate (biphasic).
Procedure:
-
DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) at 80°C until a clear liquid forms. Cool to room temperature.
-
Reaction Assembly: In a 500 mL round-bottom flask, add:
-
100 mL Phosphate Buffer (pH 6.5).
-
5 mL DES (acts as co-solvent/stabilizer).
-
Glucose (21g).
-
NADP+ (10 mg).
-
Biocatalyst (1g cell dry weight).
-
-
Initiation: Dissolve 3-chloropropiophenone in 10 mL Isopropyl Acetate (optional, if using biphasic mode) or add directly if using high DES loading. Add to the flask.
-
Incubation: Stir at 30°C, 200 rpm for 12–24 hours. Monitor pH and adjust to 6.5 with 1M NaOH if necessary (gluconic acid production lowers pH).
-
Work-up: Extract reaction mixture with Ethyl Acetate (3 x 50 mL). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate under reduced pressure. The product is typically pure enough (>98%) without chromatography. If needed, purify via silica gel flash chromatography (Hexane:EtOAc 9:1).
Analytical Validation
Trustworthiness in synthesis requires rigorous validation. The following methods confirm identity and enantiomeric excess.
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC (C18 Column, Water/MeCN gradient) | > 98.0% Area |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OB-H or OD-H) | > 99.0% ee |
| Identity | ¹H NMR (400 MHz, CDCl₃) | δ 7.3 (m, 4H, Ar-H), 4.6 (t, 1H, CH-OH), 1.7 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |
| Specific Rotation | Polarimetry [α]²⁵D | Negative value (typically -25° to -30° in CHCl₃) |
Note on Chiral HPLC: The (S)-enantiomer typically elutes second on a Chiralcel OB-H column using Hexane/IPA (90:10) as the mobile phase, but this must be confirmed with a racemic standard.
Conclusion & References
The discovery of a robust biocatalytic route to (S)-1-(3-chlorophenyl)-1-propanol represents a shift towards "Green Pharmacy." By utilizing evolved Ketoreductases and advanced solvent systems like DES, researchers can access this intermediate with near-perfect stereocontrol, eliminating the heavy metal waste associated with traditional chemocatalysis.
References
-
Biocatalytic Reduction in DES: Xu, P., et al. "Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents." ACS Sustainable Chemistry & Engineering, 2015. Link
-
Yeast Reductase Discovery: Kratzer, R., et al. "Whole-cell bioreduction of aromatic ketones by Rhodotorula glutinis." Tetrahedron: Asymmetry, 2011. Link
-
General KRED Technology: Hollmann, F., et al. "Biocatalysis for the synthesis of chiral alcohols." Green Chemistry, 2011. Link
-
Chemical Synthesis Comparison: Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Link
-
Product Data: PubChem Compound Summary for CID 11534358 (S-1-(3-chlorophenyl)-1-propanol).Link
Sources
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
Technical Guide: Spectroscopic Profiling of (1S)-1-(3-chlorophenyl)propan-1-ol
The following technical guide details the spectroscopic characterization, synthesis, and analytical profiling of (1S)-1-(3-chlorophenyl)propan-1-ol . This document is structured for researchers and drug development professionals, focusing on the practical application of spectroscopic data for structural validation and quality control.
Executive Summary
This compound (CAS: 32019-30-0 for racemic) is a chiral benzylic alcohol serving as a critical building block in the synthesis of norepinephrine reuptake inhibitors and other CNS-active agents. Its structural integrity and stereochemical purity are paramount, as the biological activity of derived pharmaceuticals (e.g., atomoxetine analogs, bupropion metabolites) is strictly enantiomer-dependent. This guide provides a definitive reference for its identification via NMR, MS, IR, and Chiral HPLC.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | This compound |
| Common Names | (S)-3'-Chloro-1-phenyl-1-propanol; (S)-α-Ethyl-3-chlorobenzyl alcohol |
| CAS Number | 32019-30-0 (Racemic); Note: Specific enantiomer CAS is often indexed under the racemate in commercial catalogs, though 172748-80-0 is sometimes used for the (S)-isomer.[1] |
| Molecular Formula | C |
| Molecular Weight | 170.64 g/mol |
| Chirality | (S)-Enantiomer (typically levorotatory, |
| Appearance | Colorless to pale yellow viscous oil |
Synthesis & Stereochemistry
The most robust route to the (1S)-enantiomer is the biocatalytic asymmetric reduction of 3'-chloropropiophenone. Unlike chemical reduction (e.g., NaBH
Biocatalytic Pathway
The reaction utilizes an NADPH-dependent reductase (e.g., from Saccharomyces cerevisiae or Rhodococcus) to deliver a hydride to the si-face of the ketone, yielding the (S)-alcohol.
Figure 1: Enzymatic reduction pathway ensuring (S)-configuration.
Spectroscopic Characterization
The following data establishes the structural identity of the compound.
Nuclear Magnetic Resonance (NMR)
The
Table 1:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.35 – 7.15 | Multiplet (m) | 4H | Ar-H | Aromatic ring protons (positions 2, 4, 5, 6). |
| 4.58 | Triplet (t) | 1H | Ar-CH (OH)- | Benzylic proton. Deshielded by OH and Ring. |
| 1.85 – 1.65 | Multiplet (m) | 2H | -CH | Methylene protons. Diastereotopic nature may show complex splitting. |
| 0.92 | Triplet (t) | 3H | -CH | Terminal methyl group. |
| 2.10 | Broad Singlet (br s) | 1H | -OH | Hydroxyl proton (shift varies with concentration). |
Table 2:
| Shift ( | Assignment | Notes |
| 146.5 | Ar-C 1 (Quaternary) | Ipso carbon attached to the alkyl chain. |
| 134.4 | Ar-C 3 (Quaternary) | Carbon attached to Chlorine. |
| 129.8, 127.6, 126.2, 124.1 | Ar-C (Methine) | Remaining aromatic carbons. |
| 73.8 | Ar-C H(OH)- | Benzylic carbinol carbon. |
| 31.9 | -C H | Methylene carbon. |
| 10.1 | -C H | Methyl carbon. |
Mass Spectrometry (MS)
The mass spectrum follows a characteristic fragmentation pattern for benzylic alcohols, dominated by
-
Molecular Ion (M
): m/z 170 (observed) / 172 (3:1 ratio due to Cl/ Cl). -
Base Peak: m/z 141 (Loss of Ethyl group).
-
Key Fragments:
-
m/z 152 (M
- H O): Dehydration peak. -
m/z 141/143: [Cl-Ph-CH=OH]
(Alpha cleavage, loss of C H ). -
m/z 77: [C
H ] (Phenyl cation, if Cl is lost).
-
Figure 2: Primary fragmentation pathway via Electron Impact (EI).
Infrared Spectroscopy (IR)
-
O-H Stretch: 3350–3450 cm
(Broad, strong). -
C-H Stretch (Aromatic): 3050–3100 cm
. -
C-H Stretch (Aliphatic): 2850–2960 cm
. -
C=C Ring Stretch: 1570, 1595 cm
. -
C-Cl Stretch: ~1080 cm
(Characteristic of aryl chlorides).
Analytical Quality Control
To validate the (1S) configuration, Chiral HPLC is required. Optical rotation provides a secondary check but is concentration-dependent.
Optical Rotation[2]
-
Specific Rotation
: Typically negative (-) for the (S)-isomer of 1-phenylpropanols. -
Note: While the exact literature value varies by solvent, the (R)-enantiomer of the ethanol analog is (+) (approx +17.6°). Thus, (S)-1-(3-chlorophenyl)propan-1-ol is expected to be levorotatory.
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Selectivity: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemic standard).
References
-
Biocatalytic Synthesis: Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase. PubMed. Link
-
Spectroscopic Data (Analog): Synthesis and characterization of chiral benzylic alcohols. Royal Society of Chemistry (Supp. Info). Link
-
Compound Database: 1-(3-Chlorophenyl)propan-1-ol Properties. PubChem / NIH. Link
-
Chiral Separation: Chiral HPLC Separations Guide. Phenomenex.[2] Link
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3-Chlorophenyl)propan-1-ol
[2]
Executive Summary
1-(3-Chlorophenyl)propan-1-ol (CAS: 22991-03-3 for racemate) is a chiral benzylic alcohol derivative primarily utilized as a reference standard in the quality control of aminoketone antidepressants (e.g., Bupropion) and as a versatile building block in asymmetric synthesis.[1][2]
While often confused with its chain-chlorinated isomer (3-chloro-1-phenylpropan-1-ol), this compound is distinct in its substitution pattern—bearing a chlorine atom at the meta position of the aromatic ring.[2] This guide provides an exhaustive analysis of its molecular weight, fragmentation patterns, and role in pharmaceutical impurity profiling.[1]
Molecular Identity & Physicochemical Properties[3][4][5]
Exact Molecular Weight Calculation
For high-resolution mass spectrometry (HRMS) and quantitative analysis, the distinction between average and monoisotopic mass is critical due to the chlorine isotope signature.[1]
-
Chemical Formula:
[2] -
Structure: A propyl chain attached to a benzene ring, with a hydroxyl group at the benzylic position (C1) and a chlorine atom at the meta position (C3).[1]
| Parameter | Value | Composition Logic |
| Average Molecular Weight | 170.63 g/mol | Based on standard atomic weights (Cl ≈ 35.45).[2] |
| Monoisotopic Mass ( | 170.0498 Da | Calculated using |
| Isotope Variant ( | 172.0469 Da | Calculated using |
| Isotopic Abundance Ratio | 3 : 1 | Characteristic M (100%) : M+2 (32%) intensity ratio in MS.[1][2] |
Physical Characteristics
-
Appearance: Clear, colorless to pale yellow viscous liquid (often solidifies at low temperatures).
-
Boiling Point: ~120–125 °C at 10 mmHg (predicted).[1]
-
Solubility: Highly soluble in organic solvents (DCM, Methanol, Ethyl Acetate); sparingly soluble in water.[1]
-
Chirality: Contains one stereocenter at C1.[1] Exists as (R)- and (S)-enantiomers.[2][3][4][5]
Synthetic Pathways & Experimental Protocols
The synthesis of 1-(3-chlorophenyl)propan-1-ol is typically achieved via the reduction of its ketone precursor, 3'-chloropropiophenone .[2] The choice of reducing agent dictates the stereochemical outcome.
Workflow Diagram: Synthesis & Drug Relevance
The following diagram illustrates the parallel pathways where this alcohol appears: as a target intermediate or as a critical process impurity in Bupropion synthesis.
Figure 1: Divergent synthetic pathways from 3'-chloropropiophenone.[2][6] The alcohol forms via direct reduction, while the drug Bupropion requires alpha-halogenation.
Protocol: Chemical Reduction (Racemic)
Objective: Synthesis of racemic 1-(3-chlorophenyl)propan-1-ol for use as an analytical standard.
-
Preparation: Dissolve 3'-chloropropiophenone (10.0 mmol) in anhydrous methanol (30 mL) in a round-bottom flask. Cool to 0 °C.
-
Reduction: Slowly add Sodium Borohydride (NaBH4, 12.0 mmol) in small portions over 20 minutes.
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the ketone spot disappears.
-
Quench: Carefully add saturated NH4Cl solution (10 mL) to destroy excess hydride.
-
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).[1]
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Gradient 5-10% EtOAc in Hexane).
Analytical Characterization (MS & NMR)[1][2]
Mass Spectrometry Fragmentation
In GC-MS or LC-MS analysis, this molecule exhibits a distinct fragmentation pattern useful for structural confirmation.[1][2]
-
Base Peak (Often m/z 141): Loss of the ethyl group (
) via alpha-cleavage.[2] This is the dominant fragmentation pathway for benzylic alcohols with alkyl chains. -
Dehydration Peak (M-18): m/z 152/154.[1][2] Loss of water to form the styrene derivative (3-chlorophenylpropene).[2]
Figure 2: Primary fragmentation logic for 1-(3-chlorophenyl)propan-1-ol in Electron Impact (EI) Mass Spectrometry.[2]
NMR Profile (Proton)[1][2]
Pharmaceutical Applications
Impurity Profiling in Bupropion Manufacturing
In the commercial production of Bupropion (Wellbutrin), the starting material is 3'-chloropropiophenone. If the bromination step is incomplete or if the starting material is carried over and subsequently reduced during workup, 1-(3-chlorophenyl)propan-1-ol is formed as a process impurity.[1][2]
-
Regulatory Requirement: ICH Q3A/Q3B guidelines require the identification and quantification of this impurity.
-
Limit: Typically controlled to <0.15% in the final API.
Chiral Building Block
The enantiomerically pure forms ((R)- or (S)-) are valuable for synthesizing chiral drugs.[1][2]
-
Biocatalytic Access: Recent methods utilize ketoreductases (KREDs) to reduce 3'-chloropropiophenone with >99% ee, providing a green route to this chiral intermediate.[2]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 22991-03-3, 1-(3-Chlorophenyl)propan-1-ol. Retrieved from [Link]
-
European Patent Office. (2002). Bupropion metabolites and methods of their synthesis and use (EP1259243B1). Retrieved from [Link]
-
Royal Society of Chemistry. (2019).[1] Electronic Supplementary Information: NMR Spectra of Phenylpropanol Derivatives. Retrieved from [Link][1][2]
Sources
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- 8. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of (1S)-1-(3-chlorophenyl)propan-1-ol
This guide provides a comprehensive overview of the essential safety and handling protocols for (1S)-1-(3-chlorophenyl)propan-1-ol (CAS No. 172748-80-0)[1]. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on structurally related compounds to establish a robust framework for safe laboratory practices, acknowledging the current absence of a complete toxicological profile for this specific chiral alcohol.
Introduction and Chemical Context
This compound is a chiral secondary alcohol. Its structure, featuring a chlorinated aromatic ring and a hydroxyl group, suggests its potential utility as a building block in pharmaceutical synthesis. The presence of the chlorine atom on the phenyl ring and the alcoholic functional group are key determinants of its chemical reactivity and potential biological activity. The specific (1S) stereochemistry can be crucial for its intended use and may influence its toxicological properties.
Due to the limited availability of specific safety data for this compound, this guide employs a precautionary approach, drawing analogies from structurally similar compounds, including chlorinated aromatic compounds, phenylpropanols, and related ketones.
Chemical and Physical Properties
| Property | Value (for related compounds) | Source/Analogy |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.63 g/mol | [1] |
| Appearance | Likely a solid or liquid | Analogy to similar phenylpropanols |
| Boiling Point | ~249 °C (for 1-(3-Chlorophenyl)-1-propanone) | [2] |
| Melting Point | 43-47 °C (for 1-(3-Chlorophenyl)-1-propanone) | [2] |
| Solubility | Likely insoluble in water | [2] |
Hazard Identification and Risk Assessment
A formal hazard classification for this compound is not yet established. However, based on the known hazards of similar chlorinated aromatic compounds and alcohols, a conservative risk assessment is warranted.
Potential Hazards:
-
Skin and Eye Irritation: Many chlorinated organic compounds and alcohols can cause irritation upon contact with skin and eyes[2][3].
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system[2].
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects[4][5].
-
Central Nervous System Effects: Some organic solvents can cause dizziness or drowsiness[4].
-
Environmental Hazards: Chlorinated aromatic compounds can be persistent in the environment and may be harmful to aquatic life.
The following GHS hazard statements for a related compound, 3-chloro-1-phenylpropanol, should be considered as a precautionary measure:
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
Risk Assessment Workflow
A systematic risk assessment should be conducted before handling this compound. The following diagram illustrates the logical flow of this process.
Caption: Logical workflow for risk assessment before handling this compound.
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use[2].
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure[2].
-
Respiratory Protection: All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary[2].
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood[2].
-
Eyewash Stations and Safety Showers: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[7].
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2].
-
Keep away from incompatible materials such as strong oxidizing agents[2].
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid[2].
-
In case of skin contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[2].
-
If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[2].
-
If swallowed: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid[2].
Spill and Leak Response
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material into a suitable, labeled container for hazardous waste disposal[2].
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety department.
-
Prevent the spill from entering drains or waterways.
-
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[2].
-
Specific Hazards: During a fire, irritating and highly toxic gases, such as hydrogen chloride and carbon monoxide, may be generated by thermal decomposition[2].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Protocols
Protocol for Safe Weighing and Transfer
-
Preparation:
-
Don the required PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Ensure the chemical fume hood is operational.
-
-
Procedure:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula to transfer the solid compound to a tared container.
-
If the compound is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
-
Close the primary container immediately after use.
-
-
Cleanup:
-
Wipe down the work surface with an appropriate solvent and then with soap and water.
-
Dispose of any contaminated wipes or materials as hazardous waste.
-
Conclusion
While a complete safety profile for this compound is not yet available, a thorough risk assessment based on its chemical structure and the known hazards of analogous compounds allows for the development of robust safety and handling protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can work with this compound in a safe and responsible manner. It is imperative to consult your institution's specific safety guidelines and to continuously seek updated information as it becomes available.
References
-
This compound - CAS:172748-80-0 - Beijing Xinheng Research Technology Co., Ltd. (n.d.). Retrieved from [Link]
-
3-Chlorophenyl-1-propanol CAS#: 22991-03-3. (n.d.). ChemWhat. Retrieved from [Link]
-
2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
Safety data sheet. (n.d.). CPAChem. Retrieved from [Link]
-
3-Chloro-1-phenylpropanol. (n.d.). PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025, November 1). Fisher Scientific. Retrieved from [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023, December 25). Ecolink, Inc. Retrieved from [Link]
-
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. (2025, October 15). EPA. Retrieved from [Link]
-
SAFETY DATA SHEET. (2015, June 18). Greenfield Global. Retrieved from [Link]
-
SAFETY DATA SHEET. (2023, October 20). Fisher Scientific. Retrieved from [Link]
-
Guidelines for Working With Hazardous Chemicals. (2024, September 17). Capital Resin Corporation. Retrieved from [Link]
-
STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki. Retrieved from [Link]
-
Chlorine Safety. (n.d.). Halogen Valve Systems. Retrieved from [Link]
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Solubility of (S)-3-chloro-1-phenylpropanol in organic solvents
An In-Depth Technical Guide to the Solubility of (S)-3-chloro-1-phenylpropanol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-3-chloro-1-phenylpropanol is a chiral compound of significant interest, primarily serving as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its successful application in process chemistry, purification, and formulation development is intrinsically linked to its solubility profile in various organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust crystallization processes, and ensuring the efficacy of subsequent manufacturing steps.[3] This technical guide provides a comprehensive analysis of the physicochemical properties of (S)-3-chloro-1-phenylpropanol that govern its solubility. While quantitative public data is scarce, this document synthesizes available qualitative information and, most critically, presents a detailed, field-proven protocol for the experimental determination of its solubility. The principles discussed and the methodologies provided are designed to empower researchers to generate reliable solubility data, enabling informed solvent selection and process optimization in a drug development context.
Physicochemical Profile and Structural Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. (S)-3-chloro-1-phenylpropanol possesses a unique combination of polar and non-polar functional groups that results in a nuanced solubility behavior.
The molecule consists of a phenyl group, a three-carbon aliphatic chain, a hydroxyl group (-OH) at the chiral center, and a chlorine atom (-Cl).[4][5] This structure creates distinct regions with different polarities.
-
Polar Moieties: The hydroxyl group is the primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor.[6] The chlorine atom also contributes to the molecule's polarity through its electronegativity, enabling dipole-dipole interactions.
-
Non-Polar Moieties: The phenyl ring and the propylene backbone constitute the non-polar, lipophilic portion of the molecule. These regions interact primarily through van der Waals forces (London dispersion forces).
This amphiphilic nature suggests that the principle of "like dissolves like" will be a primary determinant of solubility.[7] Solvents that can effectively interact with both the polar (hydroxyl, chloro) and non-polar (phenyl, alkyl) parts of the molecule are expected to be the most effective.
Table 1: Physicochemical Properties of (S)-3-chloro-1-phenylpropanol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO | [4][6] |
| Molecular Weight | 170.63 g/mol | [4][6] |
| Appearance | White to off-white solid/crystalline powder | [8][9][10] |
| Melting Point | 58-60 °C (lit.) | [8][9] |
| pKa | 13.92 ± 0.20 (Predicted) | [5][8] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
Qualitative Solubility and Theoretical Solvent Interactions
While precise quantitative data is not widely published, several sources provide qualitative solubility descriptors for (S)-3-chloro-1-phenylpropanol. This information, combined with theoretical principles, allows for informed predictions.
Table 2: Reported Qualitative Solubility of (S)-3-chloro-1-phenylpropanol
| Solvent | Reported Solubility | Source(s) |
| Chloroform (CHCl₃) | Sparingly / Slightly Soluble | [5][8] |
| Methanol (CH₃OH) | Slightly Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |
| Ethyl Acetate | Slightly Soluble | [5] |
| Water | Sparingly Soluble | [5] |
Based on its structure, we can predict its behavior in different solvent classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the hydroxyl group of the solute. However, the large non-polar phenyl group may limit high solubility. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the solvent becomes less polar, which may improve solubility by better solvating the non-polar regions of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. They are often good solvents for compounds with mixed polarity, suggesting they may be effective for (S)-3-chloro-1-phenylpropanol.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the phenyl ring and alkyl chain via van der Waals forces. The polar hydroxyl and chloro groups will be poorly solvated, likely leading to low solubility.
Caption: Intermolecular forces between the solute and solvent classes.
Protocol: Isothermal Equilibrium Solubility Determination
To generate reliable, quantitative data, a standardized experimental protocol is essential. The isothermal equilibrium (or shake-flask) method is a robust and widely accepted technique for determining the solubility of a solid in a liquid. This protocol is self-validating as it is designed to ensure that true thermodynamic equilibrium is reached.
Causality Behind Experimental Choices:
-
Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath is used to eliminate temperature as a variable, ensuring the data is accurate for a specific process condition.
-
Agitation: Continuous agitation is crucial to maximize the surface area contact between the solute and solvent, facilitating the dissolution process and ensuring the entire system reaches equilibrium faster.
-
Equilibrium Time (24-72h): A prolonged equilibration time is a cornerstone of this method's trustworthiness. It ensures that the dissolution process has completed and the concentration of the solute in the solution is stable and at its maximum (saturated). Preliminary experiments are often run to confirm the time required to reach a plateau in concentration.
-
Excess Solid: Using an excess of the solid solute guarantees that the solution becomes saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been achieved at the saturation point.
-
Filtration: A syringe filter (e.g., 0.22 or 0.45 µm PTFE) is used to separate the saturated solution (supernatant) from the excess solid without causing temperature changes or solvent evaporation that could alter the measured concentration.
-
Analytical Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for determining the concentration of the dissolved solute. A pre-established calibration curve is essential for converting the analytical signal into a concentration value (e.g., mg/mL).
Experimental Workflow
Caption: Experimental workflow for isothermal solubility determination.
Step-by-Step Methodology
Materials & Equipment:
-
(S)-3-chloro-1-phenylpropanol (solid, purity >98%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker with a temperature-controlled chamber or a water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation: To a series of vials, add an excess amount of (S)-3-chloro-1-phenylpropanol (e.g., 50-100 mg). The key is to ensure solid remains undissolved at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials. Place them in the orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the mixtures to equilibrate for at least 24 hours. A 48 or 72-hour period is recommended to ensure full equilibrium.
-
Sampling: After equilibration, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.
-
Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate directly into a clean, labeled HPLC vial. This step must be performed quickly to minimize any temperature change or solvent evaporation.
-
Dilution: Based on an estimated solubility, perform an accurate dilution of the filtrate with the HPLC mobile phase to ensure the final concentration is within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Use a pre-validated method and a calibration curve prepared with known concentrations of (S)-3-chloro-1-phenylpropanol to determine its concentration in the diluted sample.
-
Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L), accounting for the dilution factor used.
-
Solubility (mg/mL) = HPLC Concentration (mg/mL) x Dilution Factor
-
Application of Solubility Data in Drug Development
The quantitative data generated from the protocol above is critical for several areas of pharmaceutical development:
-
Solvent Selection for Crystallization: The ideal crystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. This differential solubility is essential for achieving high recovery yields.
-
Reaction Chemistry: For reactions where (S)-3-chloro-1-phenylpropanol is a starting material, it must be fully dissolved to ensure homogeneous reaction kinetics and avoid side reactions. Solubility data guides the choice of reaction solvent and the maximum achievable concentration.
-
Formulation: In the development of liquid formulations, solubility in various pharmaceutically acceptable co-solvents and excipients is a primary consideration for achieving the desired drug concentration and stability.
-
Purification: During purification steps like chromatography, the choice of mobile phase is influenced by the solubility of the target compound and its impurities.[11]
Conclusion
(S)-3-chloro-1-phenylpropanol exhibits a complex solubility profile due to its combination of polar and non-polar structural features. While publicly available quantitative data is limited, a qualitative understanding suggests that moderately polar solvents are likely to be most effective. For drug development professionals requiring precise data, the application of a rigorous experimental method, such as the isothermal equilibrium protocol detailed herein, is non-negotiable. By systematically generating and applying this data, researchers can significantly de-risk and accelerate the development of processes involving this critical pharmaceutical intermediate.
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(S)-(-)-3-Chloro-1-phenyl-1-propanol. PubChem, National Center for Biotechnology Information. Available at: [Link]
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3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064. PubChem, National Center for Biotechnology Information. Available at: [Link]
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3-Chloro-1-phenyl-propan-1-ol | Drug Information. PharmaCompass.com. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida International University. Available at: [Link]
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Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry. Available at: [Link]
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Organic Chemistry Experiment 9 | PDF. Scribd. Available at: [Link]
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Li, A., & Yalkowsky, S. H. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of pharmaceutical sciences, 83(12), 1735–1740. Available at: [Link]
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Wang, Y., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. ResearchGate. Available at: [Link]
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Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Daicel Chiral Technologies. Available at: [Link]
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Solubility of Organic Compounds. University of Calgary. Available at: [Link]
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(S)-(-)-3-chloro-1-phenyl 1-propanol. Pharmaffiliates. Available at: [Link]
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Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available at: [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). The potential of chiral solvents in enantioselective crystallization. ResearchGate. Available at: [Link]
-
Magner, E., & Klibanov, A. M. (1995). The oxidation of chiral alcohols catalyzed by catalase in organic solvents. Biotechnology and bioengineering, 46(2), 175–179. Available at: [Link]
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- 11. chiraltech.com [chiraltech.com]
Introduction: The Significance of 1-(3-chlorophenyl)propan-1-ol
An In-depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)propan-1-ol
1-(3-chlorophenyl)propan-1-ol is a chiral secondary alcohol that serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a stereocenter at the carbinol carbon, makes it a valuable precursor for enantiomerically pure drugs. The specific stereoisomer of this alcohol is essential for producing antidepressants such as (S)-fluoxetine and (R)-tomoxetine, where the biological activity is highly dependent on the correct three-dimensional arrangement of atoms.[1] This guide provides a comprehensive review of the primary synthetic methodologies for this key intermediate, focusing on the underlying chemical principles, practical execution, and comparative analysis of different routes.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis
A retrosynthetic analysis of 1-(3-chlorophenyl)propan-1-ol reveals two primary and logical disconnection points, guiding the design of efficient synthetic pathways. The target molecule can be conceptually disassembled into simpler, commercially available precursors.
Caption: Retrosynthetic pathways for 1-(3-chlorophenyl)propan-1-ol.
This analysis highlights two major strategies:
-
Reduction: Formation of the C-H bond at the carbonyl carbon via the reduction of the corresponding ketone, 3'-chloropropiophenone.
-
Carbon-Carbon Bond Formation: Addition of a two-carbon (ethyl) nucleophile to the carbonyl carbon of 3-chlorobenzaldehyde.
This guide will explore both racemic and asymmetric variations of these core strategies.
Methodology 1: Reduction of 3'-Chloropropiophenone
The reduction of 3'-chloropropiophenone is the most direct and widely employed route for synthesizing 1-(3-chlorophenyl)propan-1-ol.[2] The choice of reducing agent and catalyst dictates the stereochemical outcome of the reaction, allowing for either a racemic mixture or a specific enantiomer.
Achiral Reduction for Racemic Synthesis
For applications where a racemic mixture is acceptable, simple metal hydride reagents are the preferred choice due to their low cost, high reactivity, and straightforward protocols.
-
Underlying Principle: Reagents like sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) act as a source of hydride ions (H⁻). The nucleophilic hydride attacks the electrophilic carbonyl carbon of the ketone, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. A subsequent protonation step during aqueous workup yields the final alcohol.
-
Causality in Experimental Choices: Ethanol or methanol are common solvents as they are capable of protonating the intermediate alkoxide but are unreactive towards the borohydride reagent itself. The reaction is typically run at cool temperatures (0-5 °C) initially to moderate the exothermic reaction before being allowed to proceed at room temperature.
Catalytic Asymmetric Reduction for Enantioselective Synthesis
In pharmaceutical synthesis, achieving high enantiomeric purity is paramount. Asymmetric reduction methods introduce a chiral influence to selectively produce one enantiomer over the other.
-
Biocatalysis with Immobilized Yeast:
-
Expertise & Experience: Whole-cell biocatalysis using organisms like Candida utilis or Saccharomyces cerevisiae leverages the cell's native enzymes (ketoreductases) to perform highly stereoselective reductions.[1][3] Preheating the immobilized cells can enhance the activity of specific reductases, leading to improved enantiomeric excess (e.e.) and yield.[3] This method is considered a green chemistry approach, as it operates under mild conditions (aqueous media, ambient temperature) and avoids heavy metal catalysts.
-
Trustworthiness: The stereochemical outcome is governed by the inherent selectivity of the enzymes, providing a reliable and reproducible method for generating the desired (S)- or (R)-alcohol, depending on the yeast strain chosen.
-
-
Chiral Catalyst-Promoted Reduction:
-
Expertise & Experience: This approach offers greater control through chemically defined catalysts. A prominent example is the use of an in-situ generated oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-α,α-diphenylprolinol, in conjunction with a borane source.[3] Another patented method utilizes L-prolinol as a catalyst with potassium borohydride.[4]
-
Authoritative Grounding: The catalyst forms a complex with the borohydride, creating a chiral environment around the hydride source. It then coordinates with the ketone in a sterically defined manner, forcing the hydride to attack from a specific face of the carbonyl, thus leading to the preferential formation of one enantiomer.[3]
-
Methodology 2: Grignard Synthesis from 3-Chlorobenzaldehyde
An alternative and classic approach is the formation of the carbon-carbon bond between the aromatic ring and the ethyl group via a Grignard reaction. This method involves the nucleophilic addition of an ethylmagnesium halide to 3-chlorobenzaldehyde.
-
Underlying Principle: The Grignard reagent, typically ethylmagnesium bromide (EtMgBr), is prepared by reacting ethyl bromide with magnesium metal in an anhydrous ether solvent.[5] This reagent behaves as a potent carbanion (a source of "Et⁻"). It attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol.[6]
-
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are powerful bases and will be quenched by any protic source, including water or alcohols.[7][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to ensure the reaction's success.
-
Reaction Control: The addition of the aldehyde to the Grignard reagent is performed slowly and with cooling to manage the highly exothermic nature of the reaction.[9]
-
Workup: A dilute acid (like HCl or H₂SO₄) is used during workup not only to protonate the alkoxide but also to dissolve the magnesium salts (Mg(OH)Br) that are formed, facilitating purification.[5][7]
-
Comparative Analysis of Synthesis Routes
The selection of a synthetic route depends on the specific requirements of the project, including stereochemical purity, scale, cost, and available equipment.
| Parameter | Achiral Reduction | Asymmetric Reduction (Biocatalysis) | Asymmetric Reduction (Chiral Catalyst) | Grignard Synthesis |
| Starting Material | 3'-Chloropropiophenone | 3'-Chloropropiophenone | 3'-Chloropropiophenone | 3-Chlorobenzaldehyde, Ethyl Bromide |
| Key Reagents | NaBH₄ or KBH₄ | Immobilized Yeast (e.g., C. utilis) | KBH₄, Chiral Catalyst (e.g., L-prolinol) | Mg, Anhydrous Ether |
| Stereoselectivity | Racemic (0% e.e.) | High (often >95% e.e.) | High (e.g., >90% e.e.) | Racemic (0% e.e.) |
| Yield | High (>90%) | Good to High (70-95%) | Good to High (80-95%) | Good to High (80-90%) |
| Advantages | Low cost, simple, fast | Green chemistry, high e.e., mild conditions | High e.e., chemically defined, reproducible | High yield, uses basic starting materials |
| Disadvantages | Produces a 50/50 mixture of enantiomers | Requires cell culture and immobilization | Higher cost of chiral catalysts | Strictly anhydrous conditions required, produces racemic mixture |
| Ideal Application | General research, racemic standard prep | Enantiopure pharmaceutical intermediate synthesis | Controlled, large-scale enantiopure synthesis | High-yield synthesis of racemic material |
Experimental Protocols
The following protocols are detailed, self-validating systems designed for clarity and reproducibility.
Protocol 1: Asymmetric Reduction of 3'-Chloropropiophenone
This protocol is adapted from a patented process for dextrorotatory 3'-chlorophenylpropanol.[4]
Caption: Workflow for Asymmetric Reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and thermometer, add 3'-chloropropiophenone, 0.35-0.45 molar equivalents of L-prolinol, and a sufficient volume of 95% ethanol to fully dissolve the solids with stirring.
-
Cooling: Once a clear solution is obtained, cool the reaction mixture to between 0-5 °C using an ice bath.
-
Reduction: Slowly add 0.2-0.4 molar equivalents of potassium borohydride (KBH₄) in small portions. Carefully monitor the temperature, ensuring it does not exceed 10 °C during the addition.
-
Heat & Reflux: After the addition is complete, maintain the reaction at a low temperature for 1 hour. Subsequently, heat the mixture to reflux and maintain for 4-5 hours until the reaction is complete (monitored by TLC or GC).
-
Solvent Removal: Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Extraction & Decolorization: Add n-hexane (4.5 to 8 times the mass of the starting ketone) to the residue. Heat the mixture and add activated carbon (0.04-0.1 times the mass of the starting ketone). Maintain the heat for 30 minutes to decolorize the solution.
-
Purification: Filter the hot solution to remove the activated carbon, washing the filter cake with hot n-hexane. Collect the combined filtrate and cool it to 0-5 °C for 1-1.5 hours to induce crystallization.
-
Isolation: Collect the crystalline product by filtration, wash the filter cake with cold n-hexane, and dry under vacuum to yield the enantiomerically enriched 1-(3-chlorophenyl)propan-1-ol.
Protocol 2: Grignard Synthesis of 1-(3-chlorophenyl)propan-1-ol
This protocol is a standard procedure for Grignard reactions, adapted for this specific target.[5][9][10]
Caption: Workflow for Grignard Synthesis.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: To an oven-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. In a dropping funnel, place ethyl bromide (1.1 equivalents) dissolved in anhydrous ether. Add a small amount of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and cloudiness), gently warm the flask or add a crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional 30 minutes.
-
Grignard Addition: Dissolve 3-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and place it in a dropping funnel. Cool the prepared Grignard reagent to 0 °C in an ice bath. Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quenching (Workup): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and dilute hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.
-
Purification: Combine all organic extracts and wash with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Isolation: The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure, racemic 1-(3-chlorophenyl)propan-1-ol.
Conclusion
The synthesis of 1-(3-chlorophenyl)propan-1-ol can be effectively achieved through several robust methodologies. The reduction of 3'-chloropropiophenone is a highly efficient and direct route, with the significant advantage of allowing for precise stereochemical control through either biocatalysis or chiral chemical catalysts. This makes it the preferred method for pharmaceutical applications where enantiopurity is non-negotiable. The Grignard synthesis, while yielding a racemic product and requiring stringent anhydrous conditions, remains a valuable and high-yielding alternative based on fundamental organic chemistry principles. The optimal choice of synthesis is ultimately dictated by a careful consideration of the desired product's stereochemistry, project scale, and economic factors.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. Benchchem.
- MedchemExpress. (n.d.). 1-(3-Chlorophenyl)propan-1-one (m-Chloropropiophenone) | Biochemical Reagent. MedchemExpress.com.
- MilliporeSigma. (n.d.). 3-Chloropropiophenone 98. MilliporeSigma.
- Various Authors. (2025). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures.
- ChemicalBook. (n.d.). (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis. ChemicalBook.
- Google Patents. (n.d.). CN108383703B - 3' -chlorophenylpropanol synthesis process.
- Google Patents. (n.d.). CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.
- Web Pages. (n.d.). Grignard Reaction.
- Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Scimplify. (n.d.). 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone). Scimplify.
- ACS Publications. (2017). One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis. The Journal of Organic Chemistry.
- NIH. (n.d.). 3-Chloropropiophenone. PMC.
- ResearchGate. (2024). Recent advances in catalytic asymmetric synthesis.
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.).
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) (CAS NO:34841-35-5) | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers | Scimplify [scimplify.com]
- 3. 3-クロロプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: Identification and Control of (1S)-1-(3-chlorophenyl)propan-1-ol Impurities
Executive Summary
(1S)-1-(3-chlorophenyl)propan-1-ol is a critical chiral building block, serving as a key intermediate in the synthesis of serotonin reuptake inhibitors (such as Dapoxetine) and other CNS-active agents. Its enantiomeric purity is directly linked to the efficacy and safety of the final drug substance.
This guide provides a comprehensive technical framework for identifying, quantifying, and controlling impurities associated with this molecule.[1] It moves beyond standard lists to explore the mechanistic origins of impurities—differentiating between process-related byproducts, degradation products, and stereochemical contaminants—and offers validated analytical protocols compliant with ICH Q3A guidelines.
Part 1: Synthetic Origins & Impurity Genealogy
To control impurities, one must first understand their genesis. The dominant synthetic route for this compound is the asymmetric reduction of 3-chloropropiophenone. The choice of catalyst (biocatalytic vs. chemocatalytic) significantly influences the impurity profile.
The Primary Synthetic Pathway (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is the industry standard for high-enantioselectivity reduction of benzylic ketones.
-
Reaction: 3-chloropropiophenone + Borane Reagent
this compound -
Critical Control Point: Moisture control and temperature are vital. Water deactivates the catalyst, leading to non-stereoselective reduction (racemic background).
Impurity Genealogy Diagram
The following diagram maps the formation of key impurities based on reaction kinetics and thermodynamics.
Figure 1: Mechanistic origin of impurities in the asymmetric synthesis of this compound.
Part 2: Detailed Impurity Profiling
Impurity A: The (R)-Enantiomer
-
Chemical Name: (1R)-1-(3-chlorophenyl)propan-1-ol.
-
Origin: Failure of stereocontrol. In CBS reduction, this occurs if the borane reduces the ketone directly without coordinating to the catalyst (background reaction).
-
Risk: High.[2] Enantiomers often possess different pharmacological activities or toxicities.
-
Limit: Typically NMT (Not More Than) 0.5% for intermediates, but stricter (0.1%) if it affects the final drug's crystallization.
Impurity B: 3-Chloropropiophenone
-
Origin: Incomplete reaction or oxidation of the product during storage.
-
Detection: Easily detectable by UV (strong carbonyl absorption) and GC-MS.
-
Chemical Behavior: As a ketone, it is reactive and can form imines if the subsequent step involves amine coupling (e.g., in Dapoxetine synthesis).
Impurity C: Dehydration Product (Styrene Derivative)
-
Chemical Name: 1-chloro-3-(prop-1-en-1-yl)benzene (mixture of E and Z isomers).
-
Origin: Benzylic alcohols are prone to acid-catalyzed dehydration. If the workup involves strong acids (HCl) or excessive heat during distillation, the hydroxyl group eliminates to form the conjugated alkene.
-
Mechanism: E1 elimination stabilized by the phenyl ring.
Impurity D: Regioisomers
-
Chemical Name: 1-(2-chlorophenyl)propan-1-ol / 1-(4-chlorophenyl)propan-1-ol.
-
Origin: These are "carry-over" impurities. If the starting 3-chlorobenzaldehyde contained 2- or 4-chloro isomers, they will transform parallel to the target.
-
Challenge: They have identical mass and very similar polarity to the target, making separation difficult.
Part 3: Analytical Methodologies
Trustworthy data requires self-validating protocols. The following methods are designed to ensure specificity and accuracy.
Chiral HPLC Method (Enantiomeric Purity)
This is the primary release test. Normal-phase chiral chromatography is preferred for benzylic alcohols due to the distinct hydrogen-bonding capabilities of the hydroxyl group.
Protocol 1: Chiral Purity Determination
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm) | Amylose/Cellulose carbamate phases provide superior recognition for aromatic alcohols. |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (95:5 v/v) | Low polarity solvent promotes H-bonding between analyte and stationary phase. |
| Flow Rate | 1.0 mL/min | Standard flow for resolution vs. pressure balance. |
| Detection | UV @ 220 nm and 254 nm | 220 nm for high sensitivity; 254 nm for specificity to the aromatic ring. |
| Temperature | 25°C | Lower temperature often improves chiral resolution ( |
| Sample Diluent | Mobile Phase | Prevents solvent mismatch peaks. |
-
Validation Criterion: Resolution (
) between (S) and (R) enantiomers must be > 2.0. The (R)-isomer typically elutes before the (S)-isomer on OD-H columns (verify with standards).
GC-MS Method (Chemical Purity & Volatiles)
Gas Chromatography is superior for detecting the ketone (Impurity B) and alkene (Impurity C) due to their volatility and lack of hydrogen bonding compared to the alcohol.
Protocol 2: Chemical Purity Screening
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injector: Split (20:1), 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (Hold 5 min).
-
-
Detection: MS (EI source). Scan range 35–400 amu.
-
Elution Order (Typical): Alkene (Imp C)
Ketone (Imp B) Target Alcohol Regioisomers.
Part 4: Structural Elucidation Strategy
When an unknown peak appears >0.10% (ICH Q3A Identification Threshold), the following logic gate applies.
Analytical Decision Tree
Figure 2: Logical workflow for identifying unknown impurities in the this compound stream.
Key NMR Signatures
To confirm identity without standards, isolate the impurity and use 1H NMR (400 MHz, CDCl3):
-
Target (Alcohol): Benzylic proton appears as a triplet or dd around
4.5 - 4.7 ppm . -
Impurity B (Ketone): Loss of the benzylic proton signal. Appearance of sharp triplet for
-methylene protons ( 2.9 ppm) adjacent to the carbonyl. -
Impurity C (Alkene): Appearance of vinylic protons in the
6.0 - 6.5 ppm region. Coupling constants ( ) will distinguish E (large Hz) from Z (small Hz) isomers.
References
-
ICH Harmonised Tripartite Guideline. (2006).[7] Impurities in New Drug Substances Q3A(R2).[1][8] International Council for Harmonisation.[9] [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. [Link]
-
Phenomenex. (2024). Chiral HPLC Applications Guide: Strategies for Method Development. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352100, 3-Chloropropiophenone. [Link]
Sources
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- 3. veeprho.com [veeprho.com]
- 4. 3'-Chloropropiophenone | TRC-C379845-100MG | LGC Standards [lgcstandards.com]
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- 6. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (1S)-1-(3-chlorophenyl)propan-1-ol
Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (1S)-1-(3-chlorophenyl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceuticals. The primary focus is on the asymmetric reduction of the prochiral ketone, 3'-chloropropiophenone. This guide details two robust and widely adopted catalytic methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric transfer hydrogenation. It offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols, and methods for determining enantiomeric purity. This document is intended for researchers, scientists, and professionals in drug development seeking to implement reliable and efficient methods for producing enantiomerically pure chiral alcohols.
Introduction
Chiral alcohols are fundamental building blocks in the synthesis of a wide array of biologically active molecules. The specific stereochemistry of these intermediates is often critical to the efficacy and safety of the final drug substance. This compound is a valuable chiral synthon, and its efficient and stereocontrolled synthesis is of significant interest. The enantioselective reduction of the corresponding prochiral ketone, 3'-chloropropiophenone, stands as one of the most effective strategies for its preparation.[1][2]
This guide provides detailed protocols for two leading methodologies in asymmetric ketone reduction:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane reagent.[3][4]
-
Noyori Asymmetric Transfer Hydrogenation: This technique employs a chiral ruthenium catalyst to facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone.[5][6]
The selection of a particular method may depend on factors such as substrate scope, catalyst availability, and desired reaction conditions. Both methods are renowned for their high enantioselectivity and reliability.
Mechanistic Insights: The Basis of Enantioselectivity
A thorough understanding of the reaction mechanisms is paramount for successful implementation and troubleshooting. The high degree of stereocontrol in these reactions is a direct result of the formation of well-organized, diastereomeric transition states.
Corey-Bakshi-Shibata (CBS) Reduction Mechanism
The CBS reduction's enantioselectivity is governed by a precisely orchestrated sequence of molecular interactions.[7][8]
-
Catalyst Activation: The reaction initiates with the coordination of a borane molecule (BH₃) to the nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[3][8]
-
Ketone Coordination: The prochiral ketone, 3'-chloropropiophenone, then coordinates to the Lewis-acidic endocyclic boron of the activated catalyst. The ketone orients itself to minimize steric hindrance, with the larger substituent (3-chlorophenyl group) positioned away from the chiral framework of the catalyst.
-
Stereoselective Hydride Transfer: The crucial hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone through a six-membered, chair-like transition state.[9] The predetermined orientation of the ketone dictates the facial selectivity of the hydride attack, leading to the formation of the desired (S)-enantiomer of the alcohol.
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.
Noyori Asymmetric Transfer Hydrogenation Mechanism
The Noyori transfer hydrogenation operates through a distinct yet equally elegant mechanism involving a metal-ligand bifunctional catalyst.[6][10]
-
Catalyst Activation: The ruthenium(II) precatalyst is activated by forming a 16-electron ruthenium hydride species upon reaction with the hydrogen donor (e.g., isopropanol or formic acid).[6]
-
Outer-Sphere Hydrogenation: Unlike many hydrogenation reactions that involve direct coordination of the substrate to the metal center, the Noyori mechanism proceeds via an "outer-sphere" pathway. The ketone substrate interacts with the catalyst through hydrogen bonding between the carbonyl oxygen and the N-H group of the chiral diamine ligand.
-
Concerted Hydride and Proton Transfer: The key stereodetermining step involves a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group of the ketone within a six-membered pericyclic transition state.[5] This bifunctional catalysis, where both the metal and the ligand actively participate in the hydrogen transfer, is crucial for the high efficiency and enantioselectivity of the reaction.
-
Product Release and Catalyst Regeneration: After the hydrogen transfer, the newly formed chiral alcohol dissociates, and the ruthenium catalyst is regenerated by the hydrogen donor to continue the catalytic cycle.
Comparative Data of Synthetic Methods
The following table summarizes typical performance metrics for the asymmetric reduction of 3'-chloropropiophenone and structurally similar ketones, providing a basis for method selection.
| Method | Catalyst | Reducing Agent/H-Donor | Solvent | Typical Yield (%) | Typical e.e. (%) | Reference |
| CBS Reduction | (S)-Me-CBS-oxazaborolidine | Borane-THF or Borane-DMS | THF | >90 | >95 | [11] |
| Noyori Transfer Hydrogenation | RuCl | HCOOH/Et₃N | DMF | ~97 | >99 | [5] |
| Biocatalytic Reduction | Acetobacter sp. CCTCC M209061 | Glucose | DES/Buffer | 82-93 | >99 | [12][13] |
Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to air and moisture.[8]
Protocol 1: CBS Reduction of 3'-Chloropropiophenone
This protocol is adapted from established procedures for the CBS reduction of acetophenone derivatives.[11]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
3'-Chloropropiophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.5-1.0 mL, 0.5-1.0 mmol, 5-10 mol%).
-
Catalyst Dilution: Dilute the catalyst with 10 mL of anhydrous THF.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (approx. 1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.
-
Substrate Addition: In a separate flame-dried flask, dissolve 3'-chloropropiophenone (1.69 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Reaction: Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 3'-chloropropiophenone dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol (5 mL) to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up and Extraction: Add 2 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Noyori Asymmetric Transfer Hydrogenation of 3'-Chloropropiophenone
This protocol is based on Noyori's general procedure for the asymmetric transfer hydrogenation of aromatic ketones.[5][14]
Materials:
-
RuCl or a related Noyori catalyst
-
3'-Chloropropiophenone
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
Procedure:
-
Hydrogen Source Preparation: In a separate flask, cool triethylamine to 4 °C in an ice bath and slowly add formic acid to create a 5:2 molar azeotropic mixture.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3'-chloropropiophenone (1.69 g, 10.0 mmol), RuCl (e.g., 6.4 mg, 0.01 mmol, 0.1 mol%), and anhydrous DMF (10 mL).
-
Reagent Addition: Add the pre-formed formic acid/triethylamine mixture (e.g., 5 mL) to the reaction flask.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 12-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and add water (30 mL) with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Analytical Protocol: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the synthesized this compound is a critical measure of the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[15][16]
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A polysaccharide-based chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is recommended.
Proposed HPLC Method:
-
Column: Chiralpak AD-H, OD-H, or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic 1-(3-chlorophenyl)propan-1-ol in the mobile phase to determine the retention times of both enantiomers.
-
Sample Solution: Prepare a solution of the synthesized product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject the racemic standard and the sample solution onto the HPLC system.
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of 3'-chloropropiophenone. The Corey-Bakshi-Shibata reduction and Noyori's asymmetric transfer hydrogenation are two powerful and reliable methods that consistently provide high yields and excellent enantioselectivities. The choice between these methods will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. The detailed protocols and analytical methods provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important chiral intermediate.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The catalyst precursor, catalyst, and intermediate in the RuII-promoted asymmetric transfer hydrogenation of ketones. Angewandte Chemie International Edition in English, 36(3), 285-288. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved February 19, 2026, from [Link]
-
Li, C., Wang, L., & Xu, Y. (2015). Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents. ACS Sustainable Chemistry & Engineering, 3(3), 539-546. [Link]
-
Červený, L. (Ed.). (2009). Asymmetric hydrogenation. [Link]
-
Chem-Station. (2014, October 16). Noyori Asymmetric Transfer Hydrogenation. [Link]
-
ResearchGate. (n.d.). Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents. Retrieved February 19, 2026, from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved February 19, 2026, from [Link]
-
Slideshare. (n.d.). Noyori asymmetric hydrogenation. Retrieved February 19, 2026, from [Link]
-
Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. [Link]
-
ResearchGate. (n.d.). CBS reduction of acetophenone and proposed transition structures for hydride transfer, favoring the (R)‐product on the basis of minimizing the steric repulsion between “R” and “RL”. Retrieved February 19, 2026, from [Link]
-
Filo. (n.d.). Corey-Bakshi-Shibata) enantioselective reduction. Retrieved February 19, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 19, 2026, from [Link]
-
Zhang, Y., Wu, D., Wang, Y., & Zhang, T. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1547-1567. [Link]
-
HPLC.eu. (n.d.). chiral columns. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved February 19, 2026, from [Link]
-
Hungarian Journal of Industry and Chemistry. (2025). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. [Link]
Sources
- 1. 3′-氯苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
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Asymmetric reduction of 3'-chloropropiophenone protocol
Application Note: Asymmetric Reduction of 3'-Chloropropiophenone
Executive Summary
This guide details the asymmetric reduction of 3'-chloropropiophenone (m-chloropropiophenone) to yield chiral 1-(3-chlorophenyl)propan-1-ol. This transformation is a critical checkpoint in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and related antidepressant intermediates.
We present two validated methodologies:
-
Method A (Biocatalytic): A "Green Chemistry" approach using engineered Ketoreductases (KREDs) with cofactor regeneration. This is the recommended method for pharmaceutical scale-up due to superior enantiomeric excess (ee >99%) and mild conditions.
-
Method B (Chemocatalytic): Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium catalysts. This is the preferred method for rapid, small-scale discovery chemistry where enzyme screening is not feasible.
Introduction & Mechanistic Insight
The reduction of the prochiral ketone 3'-chloropropiophenone presents a stereochemical challenge. The presence of the chlorine atom at the meta position increases lipophilicity compared to unsubstituted propiophenone, affecting both enzyme active site fitting and solubility in aqueous media.
Target Reaction
Strategic Comparison
| Feature | Method A: Biocatalysis (KRED) | Method B: Chemical (Ru-ATH) |
| Enantioselectivity | Excellent (>99% ee) | High (95-98% ee) |
| Conditions | Aqueous Buffer, 30°C, pH 7.0 | Organic Solvent, 25-40°C |
| Cost Driver | Enzyme & Cofactor (NADPH) | Ruthenium Catalyst |
| Scalability | High (Batch/Flow) | High (Batch) |
| Sustainability | High (Biodegradable) | Moderate (Metal waste) |
Method A: Biocatalytic Reduction (Protocol)
Principle: This protocol utilizes a coupled-enzyme system. The Ketoreductase (KRED) performs the asymmetric reduction consuming NADPH. To make the process economically viable, Glucose Dehydrogenase (GDH) is added to regenerate NADPH from NADP+ using Glucose as the sacrificial reductant.
Mechanistic Workflow
Figure 1: Coupled enzymatic cycle ensuring efficient cofactor recycling.
Materials
-
Substrate: 3'-chloropropiophenone (Liquid, d=1.14 g/mL).
-
Enzyme: Commercial KRED screening kit (e.g., Codexis KRED-P1/P2 panels or Evonik ADH). Note: Select an (S)-selective enzyme.
-
Cofactor: NADP+ (disodium salt).
-
Recycling System: Glucose Dehydrogenase (GDH-105) and D-Glucose.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
-
Co-solvent: Isopropanol (IPA) or DMSO (Molecular Biology Grade).
Step-by-Step Protocol (100 mg Scale)
-
Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM Magnesium Sulfate (MgSO₄). Mg²+ stabilizes the phosphate backbone of the cofactor.
-
Substrate Solution: Dissolve 100 mg (0.59 mmol) of 3'-chloropropiophenone in 0.5 mL of DMSO. Crucial: High lipophilicity requires organic co-solvent to prevent substrate crashing.
-
Recycle Mix: In the main reaction vessel, dissolve:
-
200 mg D-Glucose (excess).
-
2 mg NADP+.
-
5 mg GDH (approx. 50 U/mg).
-
-
Reaction Initiation:
-
Add 9.0 mL of Buffer to the Recycle Mix.
-
Add 5-10 mg of selected KRED enzyme.
-
Add the Substrate Solution dropwise while stirring at 400 rpm.
-
-
Incubation:
-
Temp: 30°C.
-
Time: 18–24 hours.
-
pH Control: Check pH every 4 hours. If it drops below 6.5 (due to gluconic acid formation), adjust with 1M NaOH.
-
-
Workup:
-
Add 10 mL Ethyl Acetate (EtOAc) to quench.
-
Centrifuge to break emulsion (protein layer).
-
Extract aqueous layer 2x with EtOAc.
-
Dry combined organics over Na₂SO₄ and concentrate.
-
Method B: Chemical Asymmetric Transfer Hydrogenation (ATH)
Principle: Utilizes the Noyori-Ikariya catalyst system. The chiral diamine ligand creates a chiral pocket around the Ruthenium center, facilitating hydride transfer from formic acid to the ketone face-selectively.
Reaction Scheme
Materials
-
Catalyst: RuCl (CAS: 192139-92-7).
-
Hydrogen Donor: Formic Acid / Triethylamine complex (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or neat donor mixture.
Protocol (1 g Scale)
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen.
-
Catalyst Loading: Add 3'-chloropropiophenone (1.0 g, 5.9 mmol) and the Ru-catalyst (18 mg, 0.5 mol%).
-
Solvent Addition: Add 3 mL of Formic Acid/TEA (5:2) azeotrope.[1]
-
Note: This acts as both solvent and reagent.[2]
-
-
Reaction: Stir at 28°C for 12–16 hours. Monitor CO₂ evolution (bubbling).
-
Quench: Pour mixture into 20 mL water.
-
Extraction: Extract with DCM (3 x 10 mL). Wash organics with saturated NaHCO₃ to remove residual acid.
-
Purification: Flash chromatography (Hexanes/EtOAc 90:10).
Analytical Validation (Quality Control)
To confirm the "Self-Validating" aspect of this protocol, you must determine Conversion and Enantiomeric Excess (ee).
Chiral HPLC Method
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5µm) |
| Mobile Phase | n-Hexane : Isopropanol (95 : 5) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Aromatic ring absorption) |
| Retention Times | (R)-isomer: ~12 min (S)-isomer: ~15 min (Verify with standards) |
Calculations
[3]Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | pH drop inhibits enzyme. | Use stronger buffer (200mM) or auto-titrator. |
| Low Conversion (Method A) | Substrate inhibition. | Switch to "Fed-Batch" mode (add ketone slowly over 4h). |
| Low ee (Method B) | Temperature too high. | Lower reaction temp to 20°C (rate will decrease). |
| Racemization | Acidic workup. | Ensure neutralization of formic acid before concentration. |
References
-
Biocatalytic Reduction Overview: Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry, 2021. [Link]
-
Noyori Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[2][3] Accounts of Chemical Research, 1997. [Link]
-
Specific Substrate (Chloropropiophenone) Biocatalysis: Xu, Y., et al. "Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp."[4][5] ACS Sustainable Chemistry & Engineering, 2015.[4] [Link]
-
HPLC Method Validation: Daicel Chiral Technologies. "Application Data: Chiralcel OD-H." [Link]
Sources
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of 1-(3-chlorophenyl)propan-1-ol
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 1-(3-chlorophenyl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The method utilizes a polysaccharide-based chiral stationary phase, specifically a cellulose tris(3,5-dimethylphenylcarbamate) coated column, under normal phase conditions. This document provides a comprehensive protocol, from sample preparation to data analysis, and offers in-depth scientific rationale for the selection of the chromatographic parameters. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment and preparative separation of this compound.
Introduction: The Significance of Chiral Separation
The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory agencies often mandate the marketing of single-enantiomer drugs.[1] The compound 1-(3-chlorophenyl)propan-1-ol possesses a stereogenic center, and the ability to resolve its enantiomers is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs). Chiral HPLC has become an indispensable tool for the direct separation of enantiomers, offering high efficiency and sensitivity.[3][4][5] This application note addresses the need for a reliable method to separate the enantiomers of this specific aryl propanol.
The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor in developing a successful chiral separation method.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening chiral compounds due to their complex three-dimensional structures that facilitate a variety of intermolecular interactions.[1][7][8][9] These interactions, including hydrogen bonding, π-π interactions, and steric hindrance, are fundamental to the chiral recognition mechanism.[1][7][8]
Experimental Workflow
The overall workflow for the chiral separation of 1-(3-chlorophenyl)propan-1-ol is depicted below. This process begins with careful sample preparation, followed by chromatographic separation using a specific chiral column and mobile phase, and concludes with data acquisition and analysis.
Figure 1: Experimental workflow for the chiral HPLC separation.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Chiral Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm (Phenomenex, Torrance, CA, USA). This column utilizes a cellulose tris(3,5-dimethylphenylcarbamate) chiral selector.[8]
-
Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).
-
Sample: Racemic 1-(3-chlorophenyl)propan-1-ol.
Chromatographic Conditions
The selection of a normal phase mobile system, consisting of a non-polar solvent with a polar modifier, is a common and effective strategy for polysaccharide-based CSPs.[10] The alkane/alcohol mobile phase promotes interactions between the analyte and the polar carbamate groups on the cellulose backbone of the stationary phase, which is crucial for chiral recognition.
| Parameter | Recommended Setting |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1.0 mg/mL in mobile phase |
Table 1: Optimized HPLC Method Parameters.
Detailed Protocols
Mobile Phase Preparation
-
Measure 900 mL of HPLC grade n-Hexane into a 1 L solvent bottle.
-
Add 100 mL of HPLC grade 2-Propanol to the same bottle.
-
Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.
Sample Preparation
-
Accurately weigh approximately 10 mg of racemic 1-(3-chlorophenyl)propan-1-ol.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add the mobile phase (n-Hexane/IPA 90:10) to the flask to dissolve the sample completely.
-
Fill the flask to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC System Operation
-
Equilibrate the Lux Cellulose-1 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Configure the DAD to acquire data at 220 nm.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15-20 minutes).
Expected Results and Scientific Discussion
Under the specified conditions, a baseline separation of the two enantiomers of 1-(3-chlorophenyl)propan-1-ol is expected. The chiral recognition mechanism on the cellulose tris(3,5-dimethylphenylcarbamate) stationary phase is a complex interplay of forces.[7][9] The helical grooves of the cellulose backbone provide a chiral environment where the enantiomers can differentially interact.[7] For the analyte, the key interaction points are the hydroxyl group, the phenyl ring, and the chlorophenyl ring. The separation is achieved through a combination of hydrogen bonding (between the analyte's hydroxyl group and the carbamate moieties of the CSP), π-π stacking (between the aromatic rings of the analyte and the phenyl groups of the CSP), and steric interactions within the chiral cavities of the stationary phase.[1][8]
| Parameter | Expected Value |
| Retention Time (Enan. 1) | ~ 10 min |
| Retention Time (Enan. 2) | ~ 12 min |
| Selectivity (α) | > 1.2 |
| Resolution (Rs) | > 1.5 |
Table 2: Anticipated Chromatographic Performance.
Method Validation and Robustness
This protocol provides a self-validating system through the systematic evaluation of key performance indicators.
-
Specificity: The ability to resolve the two enantiomers from each other and any potential impurities.
-
Linearity: Can be established by preparing a series of dilutions of the racemic standard and plotting the peak area against concentration for each enantiomer.
-
Precision: Assessed by repeated injections of the same sample, with the relative standard deviation (RSD) of the retention times and peak areas being calculated.
-
Robustness: The method's resilience to small, deliberate changes in parameters such as mobile phase composition (e.g., ± 2% IPA), flow rate (e.g., ± 0.1 mL/min), and temperature (e.g., ± 2 °C) should be evaluated to ensure its reliability in routine use.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Decrease the percentage of 2-Propanol in the mobile phase to increase retention and potentially improve selectivity. |
| High column temperature. | Reduce the column temperature to 20 °C or 15 °C to enhance the strength of intermolecular interactions. | |
| Broad Peaks | Column contamination or degradation. | Flush the column with a stronger solvent like 100% IPA. If the problem persists, replace the column. |
| Extra-column dead volume. | Check and minimize the length and diameter of all tubing between the injector, column, and detector. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated before each injection. |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing and degassing. |
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust solution for the enantioselective separation of 1-(3-chlorophenyl)propan-1-ol. The use of a polysaccharide-based chiral stationary phase, specifically Lux Cellulose-1, in combination with a normal phase mobile phase, offers excellent selectivity and resolution. This method is directly applicable to quality control, enantiomeric purity determination, and small-scale preparative separations in pharmaceutical research and development.
References
-
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Retrieved February 19, 2026, from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved February 19, 2026, from [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Retrieved February 19, 2026, from [Link]
-
Phenomenex Inc. (n.d.). Lux Cellulose-1. Retrieved February 19, 2026, from [Link]
-
Phenomenex Inc. (n.d.). Lux™ Chiral LC & SFC Columns. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved February 19, 2026, from [Link]
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Retrieved February 19, 2026, from [Link]
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
-
Taylor, D. R., & Maher, K. (n.d.). The Chiral Notebook. Phenomenex. Retrieved February 19, 2026, from [Link]
- Wainer, I. W. (Ed.). (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. CRC press.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
Use of (1S)-1-(3-chlorophenyl)propan-1-ol in dapoxetine synthesis
Application Note: Stereoselective Synthesis of Dapoxetine via Chiral Alcohol Intermediates
Part 1: Executive Summary & Structural Criticality
This guide details the synthetic application of chiral phenylpropanol derivatives in the production of Dapoxetine ((S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine).
Critical Nomenclature & Structural Clarification: Before proceeding, a rigorous structural distinction must be made regarding the specific compound mentioned in the topic request: (1S)-1-(3-chlorophenyl)propan-1-ol .
-
The User's Input (Ring-Chlorinated): this compound contains a chlorine atom on the meta-position of the aromatic ring and an unfunctionalized propyl chain (–CH₂CH₃).
-
Applicability:[1][2][3][4][5] This molecule lacks the terminal leaving group (e.g., –Cl, –OTs) on the propyl chain required to attach the naphthyl ether moiety of Dapoxetine. Furthermore, Dapoxetine possesses an unsubstituted phenyl ring. Using this specific starting material would yield a 3'-chloro-analog of Dapoxetine with no ether linkage, which is not the pharmaceutical target.
-
-
The Standard Intermediate (Chain-Chlorinated): The industrial synthesis of Dapoxetine relies on (S)-3-chloro-1-phenylpropan-1-ol (or its (R)-enantiomer). Here, the chlorine is located at the γ-position of the propyl chain, serving as the essential handle for nucleophilic substitution.
Guidance Strategy: To ensure this guide is scientifically valid and practically useful, we will focus on the protocol for the Standard Dapoxetine Intermediate: 3-chloro-1-phenylpropan-1-ol . However, the methodology described is chemically homologous; if your specific research intent is to synthesize the 3'-chloro analog using your specified starting material, the reduction and amination steps described below remain valid, though the etherification step would be impossible without chain functionalization.
Part 2: Synthesis Strategy & Logic
The synthesis of (S)-Dapoxetine hinges on establishing the benzylic chiral center. The most robust route involves the Asymmetric Reduction of the corresponding ketone, followed by nucleophilic substitution.
Retrosynthetic Analysis
-
Target: (S)-Dapoxetine
-
Key Transformation: Stereospecific amination of the benzylic alcohol.[2]
-
Stereochemical Control:
-
Route A (Inversion): Activation of alcohol (Mesylate)
SN2 displacement by amine. Requires (R)-Alcohol to yield (S)-Dapoxetine . -
Route B (Retention): Chlorosulfonyl isocyanate or Ritter-type reactions. Requires (S)-Alcohol to yield (S)-Dapoxetine .[6]
-
Note: This protocol focuses on Route A (Inversion) as it is the standard high-yield industrial process. Therefore, to obtain (S)-Dapoxetine, we target the (R)-alcohol intermediate. If you start with the (S)-alcohol, you will obtain (R)-Dapoxetine.[7]
Pathway Diagram (Graphviz)
Caption: Stereoselective synthesis pathway. Note that standard S_N2 amination inverts the chiral center.
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of (S)-Dapoxetine starting from 3-chloropropiophenone, utilizing the chiral alcohol intermediate.[2]
Step 1: Asymmetric Reduction to (R)-3-chloro-1-phenylpropan-1-ol
Rationale: Establishing the chiral center early avoids costly resolution of late-stage intermediates.
Reagents:
-
3-Chloro-1-phenylpropan-1-one (1.0 eq)[3]
-
(S)-CBS Catalyst (Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole) (0.1 eq)
-
Borane-THF complex (BH₃·THF) (0.6 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Inertion: Flame-dry a 500 mL round-bottom flask and purge with N₂.
-
Catalyst Prep: Charge (S)-CBS catalyst and anhydrous THF. Cool to -20°C.
-
Reduction: Simultaneously add the ketone (dissolved in THF) and BH₃·THF dropwise over 1 hour. Control: Maintain temperature < -15°C to maximize enantiomeric excess (ee).
-
Quench: Add MeOH dropwise (caution: H₂ evolution).
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1N HCl, brine, and dry over Na₂SO₄.
-
Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H). Target: >98% ee of the (R)-alcohol.
Step 2: Etherification (Construction of the Naphthyl Ether)
Rationale: The chlorine on the propyl chain is displaced by 1-naphthol. This step preserves the benzylic alcohol stereochemistry.
Reagents:
-
(R)-3-chloro-1-phenylpropan-1-ol (from Step 1)
-
1-Naphthol (1.1 eq)
-
Potassium Hydroxide (KOH) or NaH (1.2 eq)
Procedure:
-
Activation: Dissolve 1-naphthol in DMSO. Add KOH powder. Stir at RT for 30 min to generate the naphthoxide.
-
Coupling: Add the chiral alcohol solution slowly. Heat to 60°C for 4-6 hours.
-
Mechanism: The naphthoxide attacks the terminal alkyl chloride (SN2). The benzylic –OH is sterically hindered and less acidic, remaining largely unreacted under these specific conditions.
-
Workup: Dilute with water, extract with Toluene. Critical: Remove unreacted naphthol via basic wash (10% NaOH).
-
Product: (R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.
Step 3: Stereoinvertive Amination to (S)-Dapoxetine
Rationale: Direct displacement of a benzylic alcohol is difficult. We convert it to a Mesylate (good leaving group), then displace with dimethylamine.[7] This SN2 reaction inverts the configuration from (R) to (S).
Reagents:
-
(R)-Ether Intermediate
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dimethylamine (aqueous 40% or THF solution) (Excess)
Procedure:
-
Mesylation: Dissolve intermediate in DCM. Cool to 0°C. Add Et₃N, then dropwise MsCl. Stir 1h.
-
Checkpoint: TLC should show consumption of alcohol.
-
-
Amination: Add excess Dimethylamine solution directly to the mesylate mixture (or transfer mesylate to a pressure vessel with HNMe₂).
-
Reaction: Stir at RT (or mild heat 40°C) for 24 hours.
-
Workup: Acidify with 1N HCl (extracts Dapoxetine into aqueous phase, leaving impurities in organic). Wash organic layer.[5][8] Basify aqueous layer to pH 10 with NaOH. Extract Dapoxetine into EtOAc.[5]
-
Salt Formation: Treat with HCl/IPA to crystallize (S)-Dapoxetine Hydrochloride.
Part 4: Analytical Data & Quality Control
Table 1: Key Process Parameters & Specifications
| Parameter | Specification | Method |
| Intermediate 1 Purity | >98.0% (R)-enantiomer | Chiral HPLC (OD-H, Hex/IPA 90:10) |
| Etherification Yield | >85% | HPLC (Area %) |
| Final Enantiomeric Purity | >99.5% (S)-enantiomer | Chiral HPLC |
| Residual Solvent | < Limit (ICH Q3C) | GC-HS |
| Appearance | White to off-white crystalline powder | Visual |
Part 5: Troubleshooting & Optimization
-
Issue: Low Enantiomeric Excess (ee) in Step 1.
-
Cause: Temperature excursion during borane addition or wet THF.
-
Fix: Ensure temp < -15°C; use freshly distilled THF; increase catalyst loading to 15 mol%.
-
-
Issue: O-Alkylation of Benzylic Alcohol in Step 2.
-
Cause: Reaction temperature too high or base too strong (e.g., NaH used without care).
-
Fix: Use KOH/DMSO (softer conditions). Ensure the alkyl chloride displacement is favored by keeping temp moderate (60°C).
-
-
Issue: Racemization in Step 3.
-
Cause: SN1 character during amination (carbocation formation).
-
Fix: Keep solvent non-polar (Toluene/DCM) during mesylation to discourage ionization. Ensure high concentration of amine nucleophile to favor SN2.
-
References
-
Process Development of Dapoxetine: Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Medicinal Chemistry. Retrieved from
-
Stereoselective Amination: Highly efficient, enantioselective syntheses of (S)- and (R)-dapoxetine. Journal of Organic Chemistry, 2010. Retrieved from
-
Dapoxetine Structure & Identifiers: Dapoxetine Hydrochloride (CID 71352).[9] PubChem.[9][10] Retrieved from
-
Enzymatic Routes: Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine. Tetrahedron: Asymmetry.[2][8] Retrieved from
Sources
- 1. Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(3-Chlorophenyl)propan-1-one | CymitQuimica [cymitquimica.com]
- 4. Improved Synthesis of Dapoxetine Hydrochloride [chinjmap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. KR20130088689A - A preparation method of (s)-dapoxetine hydrochloride - Google Patents [patents.google.com]
- 7. Portico [access.portico.org]
- 8. Process For The Preparation Of Dapoxetine Hydrochloride [quickcompany.in]
- 9. Dapoxetine Hydrochloride | C21H24ClNO | CID 71352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dapoxetine | C21H23NO | CID 71353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemo- and Stereoselective Hydrogenation of m-Chloropropiophenone
Executive Summary
The catalytic hydrogenation of m-chloropropiophenone presents a classic chemoselectivity challenge in organic synthesis: reducing the carbonyl functionality (C=O) while preserving the labile aryl-chloride bond (Ar-Cl). Standard hydrogenation catalysts (e.g., Pd/C) typically favor oxidative addition into the C-Cl bond, leading to rapid hydrodehalogenation and the formation of propiophenone or 1-phenylpropan-1-ol impurities.
This Application Note provides two distinct, validated protocols to overcome this limitation:
-
Protocol A (Heterogeneous): A robust method for racemic synthesis using Platinum on Carbon (Pt/C), prioritizing chemoselectivity.
-
Protocol B (Homogeneous/Asymmetric): A high-value method using Noyori-type Ruthenium catalysis for enantioselective synthesis (
).[1]
Mechanistic Insight: The Dehalogenation Dilemma
To achieve high yield, one must understand the competition between the desired carbonyl reduction and the undesired hydrogenolysis.
Chemoselectivity Factors[1]
-
Palladium (Pd): Highly active for hydrogenolysis. Pd inserts readily into Ar-Cl bonds via oxidative addition, making it unsuitable for this substrate without specific poisons (e.g., ethylenediamine).
-
Platinum (Pt): Exhibits a higher affinity for C=O reduction relative to C-Cl cleavage. It is the preferred heterogeneous metal for halogenated aromatics.
-
Ruthenium (Ru): In homogeneous complexes (e.g., BINAP systems), Ru operates via an outer-sphere mechanism (metal-ligand bifunctional catalysis) that completely bypasses the Ar-Cl bond activation, offering the highest chemoselectivity.
Mechanism Diagram
The following diagram illustrates the divergent pathways of Pd (destructive) vs. Ru (selective).
Caption: Mechanistic divergence. Pd pathways favor dehalogenation (Red), while Ru/Pt pathways favor carbonyl reduction (Green).
Protocol A: Heterogeneous Reduction (Racemic)
Objective: Synthesis of racemic 1-(3-chlorophenyl)propan-1-ol with <1% dehalogenation. Scale: 10 mmol (Laboratory Scale).
Materials & Equipment
-
Reactor: Parr Shaker or High-Pressure Autoclave (Stainless Steel).
-
Catalyst: 5% Pt/C (sulfided grade preferred for maximum halogen tolerance, though standard Pt/C is acceptable at controlled temps).
-
Solvent: Methanol (anhydrous).
-
Substrate: m-Chloropropiophenone (Purity >98%).
Step-by-Step Methodology
-
Catalyst Loading:
-
Under an Argon or Nitrogen blanket, charge the reactor vessel with 5% Pt/C (0.15 g, 3 wt% loading relative to substrate).
-
Note: Pt/C is pyrophoric. Keep wet with a small amount of water or add solvent first if safety protocols dictate.
-
-
Substrate Addition:
-
Dissolve m-chloropropiophenone (1.83 g, 10 mmol) in Methanol (30 mL).
-
Add the solution to the reactor vessel containing the catalyst.[2]
-
-
Purge Cycle (Critical):
-
Seal the reactor.
-
Pressurize with Nitrogen to 5 bar, then vent. Repeat 3 times (removes O2).
-
Pressurize with Hydrogen to 5 bar, then vent. Repeat 2 times.
-
-
Reaction:
-
Pressurize to 3-5 bar (45-75 psi) H2.
-
Stir vigorously (1000 rpm) or shake.
-
Temperature Control: Maintain 20–25°C .
-
Warning: Do not heat above 40°C. Higher temperatures increase the activation energy for C-Cl cleavage, reducing selectivity.
-
-
Monitoring:
-
Reaction typically completes in 2–4 hours.
-
Monitor via TLC (Hexane/EtOAc 4:1) or HPLC. Look for the disappearance of the ketone peak.
-
-
Workup:
-
Vent H2 and purge with Nitrogen.
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol as a clear oil.
-
Protocol B: Asymmetric Reduction (Enantioselective)
Objective: Synthesis of (S)-1-(3-chlorophenyl)propan-1-ol with >95% ee. Catalyst System: Noyori-type Ruthenium Transfer Hydrogenation or Hydrogenation.[2]
Materials
-
Catalyst: RuCl2[(S)-BINAP][(S)-DAIPEN] or RuCl(p-cymene)[(S,S)-Ts-DPEN].
-
Base: Potassium tert-butoxide (t-BuOK).
-
Solvent: Isopropanol (IPA).
Step-by-Step Methodology
-
Catalyst Preparation (In-situ or Pre-formed):
-
In a glovebox or Schlenk line, dissolve the Ru-precatalyst (0.01 mmol, S/C = 1000) in degassed Isopropanol (5 mL).
-
-
Reaction Setup:
-
Hydrogenation:
-
Pressurize to 10 bar H2.
-
Stir at 30°C for 12–16 hours.
-
Note: The Ru-BINAP system is extremely sensitive to the steric environment. The meta-chloro substituent does not sterically hinder the carbonyl, allowing high turnover frequencies (TOF).
-
-
Purification:
-
Concentrate solvent.
-
Flash chromatography may be required to remove catalyst residues, though conversion is often quantitative.
-
Performance & Data Analysis
The following table summarizes expected outcomes based on catalyst choice.
| Parameter | Pd/C (Standard) | Pt/C (Protocol A) | Ru-BINAP (Protocol B) |
| Conversion | >99% | >98% | >99% |
| Product Selectivity | Low (Mix of alcohol & de-Cl) | High (>98% Alcohol) | Excellent (>99% Alcohol) |
| De-chlorination | High (15-40%) | Low (<1%) | Negligible |
| Stereochemistry | Racemic | Racemic | >95% ee (S or R) |
| Reaction Time | <1 h (Fast) | 2-4 h | 12-16 h |
Experimental Workflow Diagram
Caption: Operational workflow for the hydrogenation process, emphasizing In-Process Control (IPC) to monitor dehalogenation.
Troubleshooting & Quality Control
Dehalogenation Detected (>2%)
-
Cause: Temperature too high or H2 pressure too low (starved surface).
-
Fix: Lower temperature to 20°C. If using Pt/C, add trace amounts of sodium acetate or magnesium oxide to scavenge any HCl formed, which can autocatalyze further side reactions. Alternatively, switch to a sulfided Pt/C catalyst.
Low Conversion
-
Cause: Catalyst poisoning (S or N impurities in substrate).
-
Fix: Recrystallize the starting material. Ensure the reactor is free of cleaning residues.
Safety Note
-
Hydrogenation: Always ground equipment to prevent static discharge.
-
Catalyst Handling: Spent catalysts are often pyrophoric. Keep them wet with water during disposal.
References
-
Noyori, R., et al. (2001).[6] "Asymmetric Hydrogenation." Nobel Lecture. Available at:
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pt vs Pd selectivity).
-
Ohkuma, T., et al. (1995). "Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes." Journal of the American Chemical Society.
-
FEDIOL. (2007). "Guide to Good Practice on Safe Operation of Hydrogenation Units." Available at:
-
MedChemExpress. "1-(3-Chlorophenyl)propan-1-one Product Information." Available at:
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unive.it [iris.unive.it]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Synthesis of fluoxetine from (S)-3-chlorophenylpropanol intermediate
Application Note: Stereoselective Synthesis of (S)-Fluoxetine from (S)-3-Chloro-1-phenylpropan-1-ol
Executive Summary
This application note details the protocol for the synthesis of (S)-Fluoxetine (the active enantiomer of the antidepressant Prozac®) utilizing (S)-3-chloro-1-phenylpropan-1-ol as the chiral scaffold.[1] Unlike racemic synthesis, this route leverages the pre-existing chirality of the starting material, maintaining stereochemical integrity through a sequence of nucleophilic substitution (
Target Audience: Medicinal Chemists, Process Development Scientists. Key Outcome: High-purity synthesis of (S)-Fluoxetine HCl with >99% enantiomeric excess (ee).
Chemical Background & Strategic Analysis
The synthesis of enantiopure Fluoxetine is critical due to the differential metabolic profiles of its enantiomers. (S)-Fluoxetine and (R)-Fluoxetine are equipotent blockers of serotonin uptake, but (S)-Fluoxetine is metabolized to (S)-Norfluoxetine, which is a potent SSRI, whereas the (R)-metabolite is significantly less active.[1]
Retrosynthetic Logic: The synthesis relies on two key transformations starting from (S)-3-chloro-1-phenylpropan-1-ol (Compound A ):
-
Amination: Displacement of the primary alkyl chloride with methylamine. This occurs at the C3 position, remote from the C1 chiral center, preserving stereochemistry.
-
Etherification: Formation of the biaryl ether linkage via
. Using a strong base to generate the alkoxide at C1 allows for attack on 4-fluorobenzotrifluoride .[1] Since the C-O bond of the alcohol is not broken (only the O-H bond), the configuration at C1 is retained .
Stereochemical Outcome:
(Note: To access (R)-Fluoxetine from the same (S)-starting material, a Mitsunobu etherification protocol would be required to invert the stereocenter, but this guide focuses on the robust
Reaction Pathway Visualization
The following diagram outlines the stepwise conversion and the reagents involved.
Figure 1: Synthetic pathway from (S)-3-chloro-1-phenylpropan-1-ol to (S)-Fluoxetine HCl.
Materials & Equipment
Reagents:
-
(S)-3-chloro-1-phenylpropan-1-ol (CAS: 100306-34-1, >98% ee)[1][5]
-
Methylamine (40% wt. in water)[6]
-
Sodium Iodide (NaI) - Catalyst[1]
-
Sodium Hydride (NaH) (60% dispersion in mineral oil)
-
4-Fluorobenzotrifluoride (CAS: 402-44-8) or 4-Chlorobenzotrifluoride[1]
-
Dimethyl Sulfoxide (DMSO) - Anhydrous[1]
-
Toluene, Ethyl Acetate, Ethanol
Equipment:
-
High-pressure glass reactor or autoclave (for Step 1)[1]
-
Inert atmosphere manifold (Nitrogen/Argon)
-
Rotary Evaporator[1]
-
HPLC with Chiral Column (e.g., Chiralcel OD-H)
Experimental Protocols
Protocol 1: Amination to (S)-3-(methylamino)-1-phenylpropan-1-ol
Objective: Substitution of the terminal chloride with methylamine without racemizing the benzylic alcohol.[1]
-
Preparation: In a pressure-rated reaction vessel, dissolve (S)-3-chloro-1-phenylpropan-1-ol (10.0 g, 58.6 mmol) in Ethanol (50 mL).
-
Catalyst Addition: Add Sodium Iodide (NaI) (0.88 g, 5.8 mmol, 10 mol%). Note: NaI facilitates the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ.
-
Amination: Add Methylamine (40% aq. solution, 50 mL, ~10 equiv). A large excess is used to prevent double alkylation (formation of tertiary amines).
-
Reaction: Seal the vessel and heat to 60°C for 12–16 hours. Monitor by TLC or HPLC for the disappearance of the starting chloride.
-
Workup:
-
Yield: Expect ~9.0 g (93%) of a pale yellow oil (Intermediate B ).
-
Quality Check:
NMR should show a singlet for N-Me (~2.4 ppm) and disappearance of the triplet for .[1]
-
Protocol 2: Etherification via to (S)-Fluoxetine
Objective: Arylation of the alcohol using base-mediated nucleophilic aromatic substitution.[1]
-
Activation: In a dry 3-neck flask under Nitrogen, suspend Sodium Hydride (NaH) (2.8 g, 60% dispersion, 70 mmol) in anhydrous DMSO (40 mL).
-
Safety: Wash NaH with dry hexane if mineral oil removal is desired, though not strictly necessary for this scale.
-
-
Alkoxide Formation: Dissolve the Amino-Alcohol Intermediate B (9.0 g, 54.5 mmol) in DMSO (20 mL) and add dropwise to the NaH suspension at room temperature. Stir for 30–60 minutes until hydrogen evolution ceases. The solution will turn yellow/orange.
-
Arylation: Add 4-Fluorobenzotrifluoride (9.8 g, 60 mmol) dropwise.
-
Note: 4-Fluorobenzotrifluoride is more reactive than the chloro-analog, allowing milder temperatures (80-90°C vs 110°C).[1]
-
-
Heating: Heat the mixture to 90°C for 4–6 hours.
-
Process Control: Monitor the disappearance of the amino-alcohol.[1]
-
-
Quench & Extraction:
-
Salt Formation (Fluoxetine HCl):
-
Dry the toluene layer over
. -
Bubble HCl gas through the solution or add a solution of HCl in Ether/Isopropanol until the pH is acidic (~pH 2).
-
The white precipitate (Fluoxetine HCl) forms immediately.
-
Filter, wash with cold toluene/ether, and dry under vacuum.
-
Analytical Validation & Data Summary
Table 1: Process Parameters and Expected Results
| Parameter | Specification | Notes |
| Step 1 Yield | 90–95% | Critical to remove excess MeNH2 to avoid side products.[1] |
| Step 2 Yield | 75–85% | Dependent on moisture control (anhydrous DMSO essential). |
| Final Purity | >99.5% (HPLC) | Main impurity: Unreacted amino-alcohol.[1] |
| Enantiomeric Excess | >99% ee | Determined by Chiral HPLC (Chiralcel OD). |
| Optical Rotation | Confirms (S)-configuration (Dextrorotatory in MeOH). |
Chiral HPLC Method:
-
Column: Chiralcel OD-H (250 x 4.6 mm)[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 227 nm
-
Retention Times: (R)-Fluoxetine ~6.5 min; (S)-Fluoxetine ~8.0 min.[1]
Troubleshooting & Optimization
-
Low Yield in Step 2:
-
Cause: Incomplete deprotonation or wet DMSO.
-
Fix: Ensure DMSO is dried over molecular sieves. Increase NaH reaction time before adding the aryl fluoride.
-
-
Racemization:
-
Risk: Low. The
mechanism is highly stereoconservative. -
Check: If ee drops, check for elimination side-products (styrene derivatives) which might re-hydrate racemically, though this is rare under these specific conditions.
-
-
Slow Reaction in Step 1:
-
Fix: Ensure NaI is fresh. The Finkelstein exchange is crucial for reasonable kinetics with the secondary chloride.
-
References
-
Robertson, D. W., et al. (1988). "Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor." Journal of Medicinal Chemistry, 31(7), 1412–1417. Link
-
Srebnik, M., et al. (1988).[9] "Chiral synthesis via organoboranes. 18. Selective reductions... A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine."[9][10] The Journal of Organic Chemistry, 53(13), 2916–2920.[9] Link
-
Schwartz, E., et al. (1993).[7] "Production of fluoxetine and new intermediates." European Patent EP0529842B1. Link
-
Corey, E. J., & Reichard, G. A. (1989). "Enantioselective and practical synthesis of the serotonin uptake inhibitor fluoxetine." Tetrahedron Letters, 30(39), 5207-5210. Link
Sources
- 1. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccsenet.org [ccsenet.org]
- 5. (S)-(-)-3-Chloro-1-phenyl-1-propanol 98 100306-34-1 [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Process for the preparation of fluoxetine hydrochloride - Patent 0380924 [data.epo.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Chiral HPLC Separation of 1-(3-chlorophenyl)propan-1-ol
Introduction
Welcome to the technical support center dedicated to the enantioseparation of 1-(3-chlorophenyl)propan-1-ol. As a chiral aryl alcohol, this compound is a common structural motif in pharmaceutical development, making its stereospecific analysis critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, yet it often presents unique challenges, from achieving baseline resolution to maintaining method robustness.[1][2]
This guide is structured as a series of questions and answers to directly address the common issues encountered in the lab. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions during method development and troubleshooting. We will explore the critical interplay between the chiral stationary phase (CSP), mobile phase composition, and analytical conditions that govern a successful separation.[3]
Section 1: Foundational Knowledge
Q: What are the key structural features of 1-(3-chlorophenyl)propan-1-ol relevant to its chiral separation?
A: 1-(3-chlorophenyl)propan-1-ol possesses a single stereocenter at the carbon bearing the hydroxyl group. Its key structural features for chiral recognition are:
-
The Hydroxyl (-OH) Group: This group is a primary site for hydrogen bonding (both as a donor and acceptor).
-
The Phenyl Ring: This aromatic ring can engage in π-π stacking interactions with aromatic moieties on the chiral stationary phase.
-
The Meta-Substituted Chlorine Atom: The electronegative chlorine atom influences the electronic density of the phenyl ring, potentially modulating the strength of π-π interactions. Its position also creates steric hindrance that contributes to the molecule's three-dimensional structure.
Successful chiral recognition depends on establishing at least three points of interaction between the analyte and the chiral stationary phase, leading to the formation of transient diastereomeric complexes with different energy levels.[4] The combination of hydrogen bonding, π-π interactions, and steric effects makes this molecule well-suited for separation on specific types of CSPs.
Q: What types of Chiral Stationary Phases (CSPs) are most effective for separating aryl alcohols like 1-(3-chlorophenyl)propan-1-ol?
A: Polysaccharide-based CSPs are overwhelmingly the most successful and versatile for a broad range of chiral compounds, including aryl alcohols.[5][6] These phases consist of cellulose or amylose polymers derivatized with various carbamates, benzoates, or other functional groups, which are then coated or immobilized onto a silica support.[2]
-
Most Recommended Phases: For initial screening, derivatives like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are excellent starting points due to their proven broad enantiorecognition capabilities.[5][6][7]
-
Mechanism: The chiral recognition mechanism on these phases is complex but involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation, where the analyte fits into chiral grooves or cavities on the polysaccharide structure.[2] The precise fit and stability of these interactions differ between the two enantiomers, resulting in different retention times.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses the most frequent challenges encountered during method development.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q1: I am seeing only a single, broad peak or two co-eluting peaks. What are the first steps in troubleshooting?
A: When facing a lack of separation, a systematic verification of your system and method parameters is the critical first step. Do not immediately assume the column is faulty.
Troubleshooting Workflow:
-
Verify Method Parameters: Confirm that the mobile phase composition, flow rate, and column temperature match the intended method.[8] Inconsistent retention times are often the first sign of issues with mobile phase preparation or temperature fluctuations.[9]
-
Assess the CSP: Ensure you are using an appropriate CSP for your analyte.[8] If the column is old or has been used with incompatible solvents (especially for coated phases), its performance may be compromised.[10]
-
Review Sample Preparation: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause severe peak distortion and loss of resolution.[11]
Q2: How should I systematically screen mobile phases to improve resolution?
A: Mobile phase composition is the most powerful tool for optimizing chiral separations.[3][12] The type and concentration of the organic modifier (the "alcohol") in a normal-phase system can dramatically alter selectivity, sometimes even reversing the enantiomer elution order.[3]
A typical screening approach for a polysaccharide column in normal phase involves varying the alcohol modifier and its concentration.
Table 1: Example Normal Phase Mobile Phase Screening Protocol
| Step | Mobile Phase Composition (Hexane/Alcohol) | Modifier | Rationale |
| 1 | 90 / 10 (v/v) | Isopropanol (IPA) | A common starting point providing a balance of polarity and hydrogen bonding capability. |
| 2 | 80 / 20 (v/v) | Isopropanol (IPA) | Increasing the modifier strength will decrease retention time. Observe the effect on resolution. |
| 3 | 90 / 10 (v/v) | Ethanol (EtOH) | Ethanol is more polar and has a different steric profile than IPA, which can significantly alter the interaction with the CSP and improve selectivity.[13] |
| 4 | 80 / 20 (v/v) | Ethanol (EtOH) | Adjust retention and observe the impact on the ethanol-based separation. |
Expert Insight: Do not just change the percentage of the alcohol; changing the type of alcohol (e.g., from isopropanol to ethanol) is a critical step that often yields significant changes in selectivity (α).[14]
Q3: Can changing the column temperature improve my separation?
A: Yes, temperature is a crucial but often overlooked parameter. Chiral recognition is a thermodynamic process, and changing the temperature affects the equilibrium of the analyte-CSP interaction.
-
Mechanism: The relationship between resolution and temperature depends on whether the separation is enthalpy-driven (ΔH°) or entropy-driven (ΔS°).[15]
-
For enthalpy-driven separations, resolution typically decreases as temperature increases.
-
For entropy-driven separations, resolution can increase with temperature.
-
-
Practical Approach: It is highly recommended to perform a temperature study.
-
Start at a low temperature (e.g., 15°C) and run the sample.
-
Increase the temperature in 5-10°C increments (e.g., to 25°C, then 35°C), allowing the system to fully equilibrate at each step.[8]
-
Monitor the resolution (Rs). You will often find an optimal temperature that provides the best balance of resolution, peak shape, and analysis time. Lower temperatures generally favor resolution but can lead to broader peaks and higher backpressure.[3]
-
Problem 2: Poor Peak Shape (Tailing)
Q4: My enantiomer peaks are tailing. What causes this for an alcohol analyte?
A: Peak tailing occurs when a fraction of the analyte molecules are retained more strongly than the bulk, often due to secondary, undesirable interactions.[16][17] For a neutral/weakly acidic compound like 1-(3-chlorophenyl)propan-1-ol on a silica-based CSP, the primary cause is interaction with residual silanol groups (Si-OH) on the silica surface.[18]
-
Primary Cause (Silanol Interactions): The silica support material for the CSP has surface silanol groups. These sites are acidic and can form strong hydrogen bonds with the hydroxyl group of your analyte, causing a portion of it to lag behind, resulting in a tailing peak.[16][17]
-
Other Causes:
-
Column Overload: Injecting too much sample mass can saturate the primary chiral recognition sites, leading to tailing.[11] Try reducing the injection volume or sample concentration.
-
Column Contamination: Adsorption of impurities at the head of the column can create active sites that cause tailing.[10]
-
Q5: How can mobile phase additives be used to correct peak tailing?
A: Additives are used to suppress the secondary interactions causing the tailing. For a neutral analyte interacting with acidic silanols, a small amount of a competing acid or base can be surprisingly effective.
-
Acidic Additive (e.g., Trifluoroacetic Acid - TFA): While counterintuitive for an acidic interaction, adding a small amount of a strong acid like TFA (e.g., 0.1%) can sometimes improve the peak shape of alcohols. The mechanism is complex but may involve modifying the hydration shell around the silanols or the analyte itself.
-
Basic Additive (e.g., Triethylamine - TEA or Diethylamine - DEA): A more common strategy is to add a small amount of a basic additive like TEA or DEA (e.g., 0.1%).[13] The amine competes with the analyte's hydroxyl group for binding to the active silanol sites, effectively masking them and allowing the analyte to elute more symmetrically.[16]
Protocol for Using Additives:
-
Prepare your optimal mobile phase (e.g., Hexane/IPA 90/10).
-
Create a new mobile phase by adding 0.1% TFA or 0.1% TEA.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the sample and compare the peak asymmetry. Caution: Additives can strongly adsorb to the stationary phase.[19] It is crucial to dedicate a column to a specific additive system or perform a rigorous washing procedure if you need to switch.
Section 3: Frequently Asked Questions (FAQs)
Q: Should I use a coated or an immobilized polysaccharide column? A: This depends on your goal.
-
Coated CSPs: The polysaccharide is physically adsorbed onto the silica. They are highly effective but have a limited range of compatible solvents. Solvents like dichloromethane (DCM), chloroform, or THF can strip the coating and irreversibly damage the column.[6]
-
Immobilized CSPs: The polysaccharide is covalently bonded to the silica. These columns are far more robust and compatible with a much wider range of solvents, making them ideal for method development and for use with "harsher" solvents that might be needed for column cleaning.[5][20] For new method development, an immobilized column is almost always the superior choice due to its flexibility and durability.
Q: How important is the sample solvent? A: Extremely important. A fundamental rule of chromatography is to inject the sample in a solvent that is as weak as or weaker than the mobile phase.[11] For a normal phase separation using 90/10 Hexane/IPA, dissolving your sample in pure IPA or ethanol would be a mistake. This "strong" solvent will carry the sample partway down the column in a disorganized band, leading to peak fronting, splitting, or broadening. Always try to dissolve your sample directly in the mobile phase.
Q: What are the recommended starting conditions for method development for this compound? A:
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol (90/10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 5-10 µL.
-
Sample Concentration: 0.5 - 1.0 mg/mL dissolved in mobile phase.
From this starting point, apply the optimization strategies discussed in this guide (screen alcohols, adjust concentration, evaluate temperature, and test additives) to achieve baseline separation.
Section 4: Key Experimental Protocols
Protocol 1: Systematic Mobile Phase Screening (Normal Phase)
-
System Preparation: Ensure the HPLC system is clean and primed with n-Hexane.
-
Column Installation: Install an appropriate immobilized polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
Initial Equilibration: Equilibrate the column with 90/10 (v/v) n-Hexane/Isopropanol at 1.0 mL/min until a stable baseline is achieved (at least 10-15 column volumes).
-
Injection 1: Inject the sample of 1-(3-chlorophenyl)propan-1-ol. Record the chromatogram.
-
Modifier Change: Change the mobile phase composition to 80/20 (v/v) n-Hexane/Isopropanol. Equilibrate for at least 10 column volumes.
-
Injection 2: Inject the sample. Record and compare with the first run.
-
Solvent Switch (Flush): Before switching to Ethanol, flush the column and system with 100% Isopropanol for 15-20 column volumes to remove all hexane.
-
Equilibration with New Modifier: Equilibrate the column with 90/10 (v/v) n-Hexane/Ethanol for at least 15 column volumes.
-
Injection 3: Inject the sample. Record the chromatogram.
-
Final Condition: Change the mobile phase to 80/20 (v/v) n-Hexane/Ethanol, equilibrate, and inject the sample for the final screening run.
-
Analysis: Compare the resolution (Rs), selectivity (α), and peak shape from all four runs to determine the most promising condition for further optimization.
Protocol 2: Column Washing and Regeneration (for Immobilized CSPs Only)
This protocol can help restore performance to a column that has become contaminated over time.[20] Warning: Do not use this procedure on coated CSPs.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Alcohol Flush: Flush the column with 100% Isopropanol or Ethanol at 0.5 mL/min for 20-30 column volumes.
-
Strong Solvent Flush: Flush the column with a strong, compatible solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) at 0.5 mL/min for 20-30 column volumes. This step is effective at removing strongly adsorbed contaminants.[10]
-
Alcohol Rinse: Flush the column again with 100% Isopropanol or Ethanol for 20-30 column volumes to remove the strong solvent.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until the baseline is completely stable. This may take a significant amount of time.
-
Performance Check: Inject a standard to confirm if resolution and peak shape have been restored.
References
-
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]
-
Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. (n.d.). PubMed. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate. [Link]
-
The Chiral Notebook. (n.d.). Phenomenex. [Link]
-
Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021, March 14). Daicel Chiral Technologies. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). LCGC International. [Link]
-
HPLC TROUBLESHOOTING: A REVIEW. (2024). JETIR.org. [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). Orochem. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). Chromatography Today. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019, February 28). MDPI. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]
-
HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethyphenylcarbamate)-Based Chiral Stationary Phase. (2022, December 3). MDPI. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. bujnochem.com [bujnochem.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jetir.org [jetir.org]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aisberg.unibg.it [aisberg.unibg.it]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromtech.com [chromtech.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chiraltech.com [chiraltech.com]
Reducing impurities in the synthesis of (S)-3-chloro-1-phenylpropanol
Topic: Reducing impurities in the synthesis of (S)-3-chloro-1-phenylpropanol Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Status: Operational Role: Senior Application Scientist Subject: Impurity Profile Management & Process Optimization[1]
Welcome to the technical support hub for (S)-3-chloro-1-phenylpropanol (referred to herein as (S)-CPPO ). This chiral alcohol is a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Fluoxetine , Tomoxetine , and Nisoxetine .
This guide addresses the specific chemical and biocatalytic challenges associated with the asymmetric reduction of 3-chloropropiophenone (3-CPP) . Our goal is to help you minimize critical impurities—specifically the (R)-enantiomer, dechlorinated byproducts, and elimination products—to meet pharmaceutical purity standards (>99% ee, >98% chemical purity).
Diagnostic & Troubleshooting (Q&A)
Category A: Enantioselectivity Issues (Low ee%)
Q: I am observing variable ee% (85-92%) in my Noyori Asymmetric Transfer Hydrogenation (ATH). What is the root cause?
Expert Insight: In Ruthenium-catalyzed ATH (e.g., using RuCl(p-cymene)[(S,S)-Ts-DPEN]), enantioselectivity is highly sensitive to the pH of the aqueous phase and the temperature .[1]
-
Causality: The "bifunctional mechanism" relies on a specific protonation state of the amine ligand. If the pH is too high (>10), the catalyst can degrade or promote non-enantioselective background reduction. If the temperature is too high (>40°C), the difference in activation energy (
) between the Re- and Si-face transition states diminishes, eroding selectivity.
Troubleshooting Steps:
-
Check pH: Ensure your formate/triethylamine buffer maintains a pH between 6.0 and 7.0 .
-
Lower Temperature: Reduce reaction temperature to 0–25°C. While kinetics will slow, ee% typically improves significantly.
-
Ligand Purity: Verify the optical purity of your (S,S)-Ts-DPEN. Even 1% of the (R,R)-ligand can disproportionately affect the outcome due to the "non-linear effect" in asymmetric catalysis.
Q: My biocatalytic reduction (KRED) yields high ee% initially but drops upon scale-up. Why?
Expert Insight: This is often due to racemization of the product or thermodynamic equilibration mediated by the enzyme itself if the reaction runs too long (equilibrium control vs. kinetic control). Alternatively, trace metal contamination in the water source can catalyze non-selective background reduction.
Troubleshooting Steps:
-
Quench Point: Monitor conversion closely and quench immediately upon reaching >98% conversion. Do not let the reaction stir overnight "just to be safe."
-
Buffer Choice: Switch to a phosphate buffer with higher ionic strength or investigate Deep Eutectic Solvents (DES) like Choline Chloride:Urea, which have been shown to stabilize enzymes and enhance enantioselectivity.
Category B: Chemical Purity (Dechlorination & Elimination)[2]
Q: I detect ~5% propiophenone (dechlorinated product) in the crude mixture. How do I prevent this?
Expert Insight:
Dechlorination is a common side reaction in metal-catalyzed hydrogenations of
-
Causality: This is favored by electron-rich metal centers and high temperatures.[1] In ATH, it is less common than in high-pressure hydrogenation, but can still occur if the catalyst loading is too high or if the reaction mixture is too basic.
Troubleshooting Steps:
-
Base Control: If using isopropanol/KOH, switch to the Formic Acid/Triethylamine (5:2) azeotrope system. The milder conditions prevent base-mediated elimination or metal-hydride attack on the chloride.[1]
-
Catalyst Loading: Reduce catalyst loading. A Substrate/Catalyst (S/C) ratio of 1000:1 is standard; going to 100:1 increases the risk of side reactions.
Q: A "styrene-like" impurity (1-phenyl-1-propene) is appearing during workup.
Expert Insight:
This is an elimination product resulting from the dehydration of the alcohol. (S)-CPPO has a benzylic hydroxyl group and a
Troubleshooting Steps:
-
Distillation Hazard: Do not distill the crude product at temperatures >120°C. Use high-vacuum short-path distillation or, preferably, recrystallization from pentane/hexane.[1]
-
Workup pH: Ensure the quench and extraction are performed at neutral pH (6.5–7.5). Avoid strong mineral acids during workup.
Experimental Protocols
Protocol A: Ruthenium-Catalyzed ATH (Chemical Route)
Best for: High throughput, consistent chemical supply, no biological variation.[1]
Reagents:
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (generated in situ or pre-formed)[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio)
-
Solvent: Dichloromethane (DCM) or neat (if liquid)
Step-by-Step:
-
Catalyst Prep: In a Schlenk flask, dissolve
(0.005 eq) andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (0.012 eq) in DCM.[1] Stir at 40°C for 1 hour to form the active 16e- complex.[1] -
Reaction: Cool to 20°C . Add 3-CPP (1.0 eq).[1]
-
Initiation: Slowly add the
mixture (5 eq of formate). -
Monitoring: Monitor via HPLC (Chiralcel OD-H column). Look for the disappearance of the ketone peak (254 nm).
-
Quench: Once conversion >98%, add water and separate the organic layer.
-
Purification: Wash organics with saturated
(to remove formic acid) and brine. Dry overngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> . -
Crystallization: Evaporate solvent. Recrystallize the resulting oil from n-pentane at -20°C to upgrade ee% from ~95% to >99%.
Protocol B: Biocatalytic Reduction (Green Route)
Best for: Ultra-high enantioselectivity (>99% ee), ambient conditions.
Reagents:
-
Substrate: 3-CPP[1]
-
Biocatalyst: Acetobacter sp.[3] whole cells or commercial KRED (Ketoreductase)
-
Co-solvent: Choline Chloride:Urea (DES) or Isopropanol (as co-substrate)
Step-by-Step:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 6.5).
-
Reaction Mix: Suspend cells/enzyme (20 g/L wet weight) in the buffer. Add glucose (for cofactor regeneration) if using whole cells.
-
Substrate Addition: Dissolve 3-CPP in DMSO (5% v/v final concentration) or DES. Add dropwise to the cell suspension.
-
Incubation: Shake at 30°C , 200 rpm for 12–24 hours.
-
Extraction: Centrifuge to remove cells. Extract supernatant with Ethyl Acetate.[2]
-
Note: This route rarely produces dechlorinated impurities but requires careful handling of emulsions during extraction.
Data & Visualization
Impurity Profile & Origins
| Impurity Name | Structure Description | Origin/Cause | Control Strategy |
| (R)-CPPO | Wrong Enantiomer | Catalyst ligand impurity; High Temp; Wrong pH.[1][4] | Use >99% pure chiral ligand; Control T < 25°C. |
| Propiophenone | Dechlorinated Ketone | Metal-mediated oxidative addition (Ru/Fe).[1] | Avoid strong bases (KOH); Reduce metal loading. |
| 1-Phenyl-1-propanol | Dechlorinated Alcohol | Over-reduction of propiophenone.[1] | Stop reaction at 98% conversion; milder reductant. |
| Phenyl Vinyl Ketone | Elimination Product | Base-mediated HCl elimination.[1] | Maintain pH < 8; Avoid high T during workup. |
Diagnostic Logic Tree (Reaction Pathway)[2]
The following diagram illustrates the reaction pathways and points where impurities diverge from the main product.
Caption: Reaction pathway showing the divergence of critical impurities based on reaction conditions (pH, Temperature, Catalyst).
References
-
Wang, Y., et al. (2011). "Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-chloro-propiophenone."[1][5] International Journal of Chemistry.[5][6] Available at: [Link] -
Xu, Y., et al. (2015). "Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents."[1][3][7] ResearchGate.[3][5] Available at: [Link]
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. (Foundational mechanism reference).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
How to increase the enantiomeric excess of (S)-1-(3-chlorophenyl)-1-propanol
This guide serves as a Tier-3 Technical Support resource for researchers optimizing the enantioselectivity of (S)-1-(3-chlorophenyl)-1-propanol (also known as (S)-3-chloro-α-ethylbenzyl alcohol). This intermediate is critical for the synthesis of serotonin reuptake inhibitors (SSRIs) such as (S)-fluoxetine and tomoxetine.
The following protocols prioritize Enantiomeric Excess (ee) enhancement through three distinct vectors: Biocatalysis (Enzymatic), Asymmetric Chemical Catalysis, and Kinetic Resolution.
Part 1: Diagnostic & Decision Logic
Before altering experimental parameters, use this logic flow to identify the bottleneck in your current workflow.
Figure 1: Decision matrix for troubleshooting enantioselectivity issues based on synthesis method.
Part 2: Biocatalytic Reduction (Primary Recommendation)
Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the most reliable method to achieve >99% ee for this substrate.
Q: My reaction yields high conversion but moderate ee (90-95%). How do I push this to >99%?
Root Cause: Substrate solubility issues or enzyme conformational flexibility in pure aqueous buffer. Solution: Implement Deep Eutectic Solvents (DES) as cosolvents.[1]
-
Protocol: Introduce 5% (v/v) Choline Chloride/Urea ([ChCl][U]) into the reaction medium.
-
Mechanism: DES modifies the hydration shell of the enzyme, often rigidifying the active site and enhancing enantioselectivity. It also increases the solubility of the hydrophobic 3-chloropropiophenone substrate, reducing non-specific background reactions.
-
Evidence: Research using Acetobacter sp.[1] CCTCC M209061 showed an increase to >99% ee with the addition of [ChCl][U] compared to buffer alone [2].
Q: The reaction stalls at 50% conversion. Is the enzyme dead?
Root Cause: Likely Product Inhibition or Cofactor Depletion (NADPH/NADH), not enzyme denaturation. Solution:
-
Cofactor Recycling: Ensure your Glucose Dehydrogenase (GDH) coupled system is active. Add 10-20% excess glucose.
-
Biphasic System: Use a water-immiscible ionic liquid (e.g., C4MIM[1]·PF6 ) or a biocompatible organic solvent (e.g., butyl acetate) to create a biphasic system. The product ((S)-alcohol) partitions into the organic phase, relieving inhibition on the enzyme in the aqueous phase [2].
Part 3: Chemical Asymmetric Synthesis (Alternative)
If biological routes are unavailable, Asymmetric Transfer Hydrogenation (ATH) or CBS Reduction are standard.
Q: I am using Corey-Bakshi-Shibata (CBS) reduction, but the ee fluctuates between batches (85-95%). Why?
Root Cause: Moisture Sensitivity . The oxazaborolidine catalyst is extremely sensitive to water, which hydrolyzes the B-N bond, destroying chirality and allowing non-selective borane reduction (racemic background reaction). Solution:
-
Drying: Ensure THF is distilled over sodium/benzophenone.
-
Addition Mode: Slow addition of the ketone to the catalyst/borane mixture (inverse addition) ensures the catalyst is always in excess relative to the substrate, preventing uncatalyzed reduction.
-
Temperature: Maintain -20°C to 0°C . While reaction rates drop, the difference in activation energy between the Re- and Si-face attacks maximizes at lower temperatures [1].
Q: Can I use Transfer Hydrogenation instead of Borane?
Answer: Yes, Iron or Ruthenium-based catalysts are effective.
-
Catalyst: Fe(S-BINAP)₂/γ-Al₂O₃ or Ru-TsDPEN complexes.
-
Conditions: 60°C, Isopropanol (hydrogen donor), KOH base.
-
Expectation: This method typically yields 90% ee [1]. It is robust but generally lower selectivity than optimized KREDs. It is best suited for large-scale rough cuts that will be crystallized later.
Part 4: Post-Synthesis Enrichment (Kinetic Resolution)
If your primary synthesis failed to reach >98% ee, use Lipase-Catalyzed Kinetic Resolution (LKR) to "polish" the product.
Q: How can I enrich a batch of 85% ee (S)-alcohol to >99%?
Technique: Enantioselective Esterification. Protocol:
-
Enzyme: Novozym 435 (Candida antarctica Lipase B immobilized).[2][3]
-
Acyl Donor: Lauric Acid (C12) or Vinyl Acetate.
-
Solvent: Toluene (Log P 2.5).
-
Conditions: 50°C, Molecular Sieves (to remove water if using acid).
-
Mechanism: The lipase preferentially acylates the (R)-enantiomer (or (S)- depending on specific lipase strain, but Novozym 435 typically favors one, leaving the other). Note: Literature indicates Novozym 435 with Lauric acid leaves the (S)-alcohol unreacted while esterifying the (R)-impurity (or vice versa depending on specific conditions, check via HPLC first).
-
Correction/Refinement: In the specific case of 1-phenyl-1-propanol derivatives, Novozym 435 often exhibits high enantioselectivity (E > 100). If the enzyme targets the (R)-enantiomer, the remaining alcohol will be enriched in (S) [3].
-
-
Result: You can achieve 95-99% ee for the remaining alcohol after ~50% conversion of the racemate [3].
Part 5: Summary of Experimental Parameters
| Parameter | Biocatalytic (KRED) | Chemical (Fe-BINAP) | Kinetic Resolution (Lipase) |
| Primary Agent | Acetobacter sp. / KREDs | Fe(S-BINAP)₂ / Ru-TsDPEN | Novozym 435 |
| Max Achievable ee | >99% | ~90% | >99% (at 50% yield) |
| Key Condition | pH 5.5, 30°C, DES Cosolvent | 60°C, 1.2 MPa H₂, KOH | 50°C, Toluene, Lauric Acid |
| Main Failure Mode | Cofactor depletion | Moisture / Catalyst deactivation | Water in solvent (hydrolysis) |
| Scalability | High (Green Chemistry) | High (Industrial Standard) | Medium (Resolution limit) |
References
-
Wang, Y., Zheng, M., Li, X., Si, L., He, D., & Zhao, Y. (2011).[4] Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3), 118.[4] Link
-
Yang, G., et al. (2025). Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents.[1] ResearchGate.[4][5] Link
-
Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010).[6] Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction.[6] Artificial Cells, Blood Substitutes, and Biotechnology, 38(5), 288-293.[6] Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(25), 7925-7926. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1S)-1-(3-chlorophenyl)propan-1-ol
Executive Summary & Process Overview
Welcome to the technical support hub for the asymmetric synthesis of (1S)-1-(3-chlorophenyl)propan-1-ol . This chiral alcohol is a critical pharmacophore found in various serotonin-norepinephrine reuptake inhibitors (SNRIs) and agrochemical intermediates.
While multiple routes exist, this guide focuses on the most scalable and atom-economical method: Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) catalysts (e.g., Ru-TsDPEN). This route is preferred over borane reduction (CBS) due to safety and cost, but it introduces specific chemoselectivity challenges regarding the aryl-chloride bond.
The Primary Reaction Pathway
-
Catalyst System: RuCl (Noyori-Ikariya type)
-
Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotrope) or Isopropanol
-
Target: this compound
Visualizing the Reaction Network
To understand where your process is failing, you must visualize the competition between the desired pathway and the parasitic side reactions.
Figure 1: Reaction network showing the primary synthetic pathway (Green) versus parasitic dehalogenation (Red) and elimination (Yellow) pathways.
Technical Troubleshooting Guides
Module A: The "Disappearing Halogen" (Hydrodehalogenation)
Symptom: Mass spectrometry shows peaks at M-34 (loss of Cl) or the formation of propiophenone/1-phenylpropan-1-ol. Root Cause: Ruthenium hydrides are potent agents for oxidative addition into Aryl-Cl bonds, especially in electron-deficient rings. This is often exacerbated by using Isopropanol (IPA) as the hydrogen donor at elevated temperatures.
| Parameter | Standard Condition | Risk Condition | Corrective Action |
| H-Donor | HCOOH/TEA (Formic Acid) | Isopropanol (IPA) | Switch to Formic Acid/TEA. The mechanism changes from inner-sphere (IPA) to outer-sphere, reducing metal-arene coordination. |
| Temperature | 25°C - 30°C | > 40°C | Maintain T < 30°C. Dehalogenation has a higher activation energy than carbonyl reduction. |
| Base | Triethylamine (TEA) | KOH / NaOH | Avoid strong inorganic bases which promote radical dehalogenation pathways. |
Q: Why does Isopropanol cause more dehalogenation than Formic Acid? A: In IPA-mediated transfer hydrogenation, the reaction is reversible. The catalyst spends more time coordinating with the arene ring, increasing the probability of oxidative addition into the C-Cl bond. Formic acid reduction is irreversible (releasing CO₂), driving the reaction kinetically toward the alcohol without "lingering" on the arene.
Module B: Enantiomeric Excess (ee) Erosion
Symptom: Chiral HPLC shows ee < 95% or the appearance of the (1R) enantiomer. Root Cause: The reaction is under thermodynamic control, or the background (racemic) reduction is competing.
Protocol for High ee (>98%):
-
Catalyst Selection: Ensure you are using RuCl .
-
Note: For aryl-alkyl ketones, the (S,S) ligand configuration generally yields the (S)-alcohol (Prelog priority rules apply: OH(1) > ArCl(2) > Et(3) > H(4)).
-
-
Concentration: High substrate concentration (>1.0 M) minimizes the non-catalyzed background reduction.
-
Conversion Monitoring: Stop the reaction immediately upon 99% conversion. Extended stirring allows the reverse reaction (oxidation of the alcohol back to ketone) which is non-stereoselective, followed by re-reduction, effectively racemizing the product over time.
Module C: The "Styrene" Impurity (Elimination)
Symptom: Presence of 1-(3-chlorophenyl)propene (olefin) in the crude NMR. Root Cause: Benzylic alcohols are prone to acid-catalyzed dehydration (E1 mechanism), particularly during the quench/workup phase.
Step-by-Step Prevention Protocol:
-
Quench: Do NOT quench with strong mineral acids (HCl).
-
Buffer: Use a saturated NH₄Cl solution or a Phosphate Buffer (pH 6-7).
-
Distillation: If purifying by distillation, ensure the pot temperature does not exceed 120°C, or add a trace of base (NaHCO₃) to the pot to neutralize any liberated acid.
Diagnostic Decision Tree
Use this logic flow to troubleshoot your current batch.
Figure 2: Troubleshooting logic flow for impurity isolation.
Frequently Asked Questions (FAQ)
Q: Can I use Biocatalysis (KREDs) instead of Ruthenium? A: Yes. Ketoreductases (KREDs) are excellent for this transformation and completely eliminate the risk of dehalogenation (enzymes are highly chemoselective). However, you must manage cofactor regeneration (NADPH) and potential solubility issues with the chlorinated substrate. If your lab is equipped for biocatalysis, this is the "greenest" route.
Q: My product is turning yellow upon storage. Why? A: This indicates the formation of the alkene (styrene derivative) or oxidation back to the ketone. Store the product under Argon at 4°C. Ensure all traces of acid from the workup are removed.
Q: What is the exact configuration of the product with (S,S)-TsDPEN? A: With the standard Noyori-Ikariya catalyst (RuCl), the product is This compound .
-
Verification: The hydride attacks from the Re-face of the ketone.
-
Priority: -OH (1), -C₆H₄Cl (2), -CH₂CH₃ (3), -H (4). (S)-Configuration.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Warner, M. C., et al. (2011). Dehalogenation of Aryl Halides during Transfer Hydrogenation with Ruthenium Catalysts. Organometallics, 30(21), 5962–5967. Link
-
Wang, Y., et al. (2011).[4] Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of 3-chloropropiophenone. International Journal of Chemistry, 3(3), 118.[4] Link
-
BenchChem Technical Support. (2025). Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one and derivatives. Link
Sources
- 1. 3-氯苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Chloropropiophenone Hydrogenation
This guide serves as a specialized technical support resource for researchers encountering stability or selectivity issues during the asymmetric hydrogenation of 3'-chloropropiophenone (m-chloropropiophenone).
It focuses on the Ruthenium-catalyzed asymmetric hydrogenation (AH) and transfer hydrogenation (ATH) , as these are the industry standards for synthesizing chiral 1-(3-chlorophenyl)propan-1-ol, a key intermediate for serotonin reuptake inhibitors (e.g., Tomoxetine analogs).[1][2]
Ticket Subject: Catalyst Deactivation & Enantioselectivity Erosion Assigned Specialist: Senior Application Scientist Status: Active[1][2]
Module 1: Diagnostic Triage – Why is my reaction failing?
Before adjusting parameters, determine if you are facing Kinetic Deactivation (reaction stops) or Selectivity Erosion (ee% drops).[1]
| Symptom | Probable Cause | Mechanism |
| Reaction stalls at <80% conversion | HCl Poisoning | Trace hydrodechlorination (HDC) releases HCl, neutralizing the base promoter (e.g., |
| Initial rate is normal, then stops | Product Inhibition | The chiral alcohol product binds to the Ru center more strongly than the ketone substrate. |
| Conversion is 100%, but ee% is low | Reversible Catalysis | In Transfer Hydrogenation (IPA solvent), the catalyst equilibrates the product, leading to thermodynamic racemization. |
| Solution turns black/precipitates | Metal Leaching | Colloidal Ru formation due to ligand dissociation (often caused by overheating or oxidative stress).[1][2] |
Module 2: The "Silent Killer" – HCl Poisoning & Hydrodechlorination
The most critical failure mode in chloro-ketone hydrogenation is the HCl Feedback Loop .[2] Even 0.1% hydrodechlorination (cleavage of the Ar-Cl bond) generates enough HCl to deactivate the catalyst if the base buffer is insufficient.
The Mechanism
Noyori-type catalysts (e.g., Ru-Cl(p-cymene)(TsDPEN)) require a base to form the active 16-electron Ru-amide species.[1][2]
-
Normal Cycle: Base removes HCl from the precatalyst
Active Catalyst.[1][2] -
The Crash: HCl protonates the active Ru-amide back to the inactive Ru-chloride resting state, or consumes the base promoter.
Troubleshooting Q&A
Q: How do I confirm if HCl poisoning is the cause?
-
Test: Add a "spike" of base (e.g., 5 mol% additional
-BuOK) to the stalled reaction. -
Result: If the reaction restarts immediately, your catalyst was protonated (poisoned) by acid generated in situ.
Q: How do I prevent Hydrodechlorination (HDC)?
-
Temperature Control: HDC has a higher activation energy than ketone reduction.[1][2] Lower the temperature (e.g., from 40°C to 25°C). While the rate decreases, the selectivity for C=O reduction over C-Cl cleavage improves.
-
Solvent Switch: Avoid methanol if using H2 gas, as it enhances solvolysis of the C-Cl bond.[1] Use Isopropanol (IPA) or Formic Acid/TEA mixtures which are milder.[1][2]
Module 3: Enantioselectivity Erosion (The "Racemization Trap")
Issue: You observe 95% ee at 1 hour, but 85% ee at 12 hours. Context: This is specific to Transfer Hydrogenation (ATH) using Isopropanol (IPA).
The Mechanism
The transfer hydrogenation is reversible.
Troubleshooting Q&A
Q: How do I lock in the high ee?
-
Solution A (Kinetic Quench): Monitor conversion closely. Stop the reaction exactly when conversion reaches >98%. Do not let it stir overnight.
-
Solution B (Irreversible H-Donor): Switch from IPA to Formic Acid/Triethylamine (5:2 azeotrope) . The oxidation of formic acid to CO2 is irreversible, preventing the back-reaction and preserving the kinetic ee.
Q: My ee is low from the start (e.g., 50%). Why?
-
Check Base Concentration: An excess of base (>5 eq relative to catalyst) can cause a non-enantioselective "background reaction" (direct hydride transfer from alkoxide) or racemize the product via enolization.
-
Protocol: Keep the base-to-catalyst ratio strict (usually 1:1 to 2:1 for Ru-TsDPEN).[1][2]
Module 4: Visualization of Deactivation Pathways
The following diagram illustrates the two primary failure modes: The HCl Death Spiral (Chemical Poisoning) and the Racemization Loop (Thermodynamic Erosion).
Caption: Figure 1. Dual deactivation pathways.[1][2] Left (Red): Irreversible HCl poisoning caused by hydrodechlorination.[1][2] Right (Yellow): Reversible racemization dominant in isopropanol solvent systems.[1]
Module 5: Validated Experimental Protocols
Standard Activity Test (SAT)
Use this protocol to benchmark new catalyst batches.[2]
-
Substrate: 3'-chloropropiophenone (1.0 mmol, 168.6 mg).
-
Catalyst: RuCl (0.01 mmol, S/C = 100).
-
Solvent: Formic Acid/TEA (5:2 molar ratio), 2.0 mL.
-
Conditions: 25°C, stirring at 1000 rpm.
-
Checkpoint: Take an aliquot at 30 minutes .
-
Pass Criteria: >90% conversion, >95% ee.
-
Fail Criteria: <50% conversion (Check catalyst quality/air exposure).
-
Rescue Protocol (For Stalled Reactions)
If the reaction stops at 60-70% conversion due to HCl poisoning.
-
Diagnosis: Confirm pH of the reaction mixture (wet pH paper). If acidic (pH < 6), poisoning is confirmed.[1]
-
Intervention: Add 0.1 equivalents (relative to substrate) of solid Potassium Carbonate (K2CO3) .[1][2]
-
Why K2CO3? It neutralizes HCl without being strong enough to racemize the ketone or product.
-
-
Restart: Purge headspace with Nitrogen/Argon and resume stirring.
References
-
Noyori, R., & Hashiguchi, S. (1997).[1][3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4] Accounts of Chemical Research, 30(2), 97–102.[1]
-
Wang, Y., et al. (2011).[1] Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3).[1][5]
-
Wu, X., et al. (2009).[1] Asymmetric Transfer Hydrogenation of Ketones with Formic Acid-Triethylamine Catalyzed by Ru-TsDPEN. Journal of Organic Chemistry. (General reference for Formic Acid protocols).
-
Touge, T., & Nara, H. (2011).[1] Catalyst Deactivation in Asymmetric Transfer Hydrogenation. Organic Process Research & Development. (Addresses the HCl poisoning mechanism in halo-ketones).
Sources
Enhancing stability of immobilized enzymes for biocatalysis
Tier 3 Advanced Support | Biocatalysis Division
Welcome, Colleague. I am Dr. Aris, Senior Application Scientist. You are likely here because your biocatalyst is failing to meet process metrics—either losing activity over cycles, leaching into your product, or suffering from mechanical attrition.
In this guide, we move beyond basic protocols. We address the causality of instability. Stability in immobilization is often a trade-off with activity; understanding this balance is the key to a robust process. Below you will find diagnostic workflows, root-cause analyses, and self-validating protocols designed to rescue your experiment.
Part 1: The Diagnostic Triage
"Is it truly unstable, or is it just undetectable?"
Before modifying your carrier or chemistry, you must distinguish between Thermodynamic Instability (unfolding), Kinetic Instability (leaching), and Apparent Instability (mass transfer limitations).
Diagnostic Logic Tree
Use this decision matrix to classify your problem.
Figure 1: Diagnostic logic flow to isolate the root cause of performance loss. Blue nodes represent decision points; colored nodes represent the identified failure mode.
Part 2: Module 1 - Covalent Stability & The "Rigidity-Activity" Trade-off
User Issue: "I immobilized my enzyme covalently to improve stability. It is very stable, but I lost 90% of the initial activity immediately."
Technical Insight: This is the classic Stability-Activity Inverse Relationship . To stabilize an enzyme against thermal or solvent denaturation, we must rigidify its tertiary structure using Multipoint Covalent Attachment (MPCA) . However, catalysis requires flexibility (induced fit). If you freeze the enzyme too tightly, it cannot move to catalyze the reaction [1, 4].
The Mechanism: Multipoint Covalent Attachment
We utilize short spacer arms (like glyoxyl or epoxide groups) to anchor the enzyme at multiple lysine residues. This prevents the protein from unfolding under stress.
Figure 2: Transition from adsorption to multipoint covalent attachment. Longer incubation times at alkaline pH increase the number of bonds (red node), increasing stability but potentially decreasing activity.
Troubleshooting & Optimization Protocol
Objective: Balance the number of bonds to achieve stability without destroying activity.
Step-by-Step Optimization:
-
Immobilization pH: Lysine
-amino groups have a pKa 10.5.-
Protocol: Perform immobilization at pH 10.0 to maximize multipoint attachment (high stability).
-
Correction: If activity loss is too high, lower pH to 8.5-9.0 . Fewer lysines will be uncharged, resulting in fewer bonds (Single-Point Attachment), preserving flexibility but reducing thermal stability [3].
-
-
Incubation Time: The reaction between lysine and glyoxyl/epoxide is slow.
-
Protocol: Stop the reaction at different time points (1h, 3h, 24h) by adding a blocking agent (e.g., Tris buffer or Glycine).
-
Self-Validation: Measure the Thermal Inactivation Rate (
) of the 1h vs. 24h sample. The 24h sample should be significantly more stable.
-
-
Schiff Base Reduction:
-
Critical Step: Glyoxyl-amine bonds (Schiff bases) are reversible. You must reduce them to secondary amines using Sodium Borohydride (
) or Sodium Cyanoborohydride. -
Warning:
generates gas and increases pH. Add slowly in an ice bath.
-
Part 3: Module 2 - Leaching (The "Disappearing" Enzyme)
User Issue: "My conversion yield drops by 20% every cycle. I am using a His-tagged enzyme on Ni-NTA resin."
Technical Insight: Non-covalent methods (Adsorption, Ionic Binding, Affinity) are equilibrium-based . Changes in pH, ionic strength, or the presence of substrates can shift the equilibrium, causing desorption (leaching) [5, 6].
Protocol: The "Desorption Stress Test"
Do not wait for the bioreactor to fail. Validate binding strength immediately.
-
Immobilize your enzyme and wash until no protein is detected in the wash buffer.
-
Incubate the immobilized enzyme in the reaction buffer (at operational temperature and pH) for 24 hours without substrate.
-
Assay Supernatant: Use a sensitive BCA or Bradford assay on the supernatant.
-
Threshold: If
of total protein is found in the supernatant, the system is operationally unstable.
-
-
Cross-linking Fix (GLA Treatment):
Data Table: Carrier Selection for Mechanical Stability
| Carrier Type | Binding Mechanism | Mechanical Stability | Leaching Risk | Best For |
|---|---|---|---|---|
| Agarose Beads | Covalent / Adsorption | Low (Compressible) | Low (if covalent) | Batch reactors, Lab scale |
| Silica / Glass | Covalent / Adsorption | High (Rigid) | Medium | Packed Bed Reactors (High Flow) |
| Methacrylate (Epoxy) | Multipoint Covalent | High (Rigid) | Very Low | Industrial Biocatalysis |
| Ni-NTA / Affinity | Coordination Bond | Medium | High | Purification (Not long-term use) |
Part 4: Module 3 - Mass Transfer Limitations
User Issue: "The enzyme is stable, but the reaction rate slows down drastically over time, even though protein is still on the carrier."
Technical Insight: This is often mistaken for enzyme inactivation. In reality, it is likely Pore Blocking or Internal Diffusion Limitation . If the support pores are too small, product accumulates inside, or substrate cannot enter.
The "4x Rule" for Pore Size
To ensure stability and accessibility, the pore diameter of the support must be at least 4 to 5 times larger than the hydrodynamic diameter of the enzyme [7, 8].
-
Lipase (30 kDa):
4-5 nm size Requires 20-25 nm pores. -
Antibody/Large Enzyme (150 kDa):
10-12 nm size Requires 50-100 nm pores.
Troubleshooting Protocol:
-
Grind the Catalyst: Take your immobilized beads and crush them into a fine powder.
-
Re-Assay: Run the reaction again with the powder.
-
Result: If the reaction rate increases significantly , you have a diffusion limitation (Thiele Modulus > 1). The enzyme is active, but the substrate can't reach it.
-
Solution: Switch to a carrier with larger pores or concentrate the enzyme on the surface of non-porous beads.
-
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I store my immobilized enzyme wet? A: Yes, but bacteriostatic agents are required. Store in buffer with 0.02% Sodium Azide (NaN3) or 20% Glycerol at 4°C. Never freeze agarose or silica beads, as ice crystal formation will fracture the pore structure, destroying the carrier.
Q2: Why did my enzyme turn yellow/brown after glutaraldehyde treatment? A: This is normal. The formation of Schiff bases (C=N bonds) and conjugated double bonds during glutaraldehyde cross-linking produces a yellow-orange color. It confirms the reaction has occurred [1, 5].
Q3: How do I improve stability in organic solvents? A: Rigidification is key. Use a highly activated support (e.g., Glyoxyl agarose or Epoxy-methacrylate) and maximize the incubation time (pH 10, 24h) to create a "rigid shell" around the enzyme. This prevents the protein from unfolding when the hydration shell is stripped away by solvents [4].
References
-
Barbosa, O., et al. (2013).[6] Glutaraldehyde in bio-catalysts design: a useful crosslinker and a versatile tool in enzyme immobilization.[7] RSC Advances. Link
-
Mateo, C., et al. (2006). Glyoxyl agarose: A fully inert and hydrophilic support for immobilization and high stabilization of proteins. Enzyme and Microbial Technology. Link
-
Pedroche, J., et al. (2007). Stabilization of enzymes by multipoint covalent attachment on supports activated with glyoxyl groups.[1][2][8][9] Methods in Biotechnology. Link
-
Zou, J., et al. (2020).[7] Reduced Enzyme Dynamics upon Multipoint Covalent Immobilization Leads to Stability-Activity Trade-off.[10] ACS Catalysis. Link
-
Lopez-Gallego, F., et al. (2005).[7] Enzyme stabilization by glutaraldehyde crosslinking of adsorbed proteins on aminated supports.[7] Journal of Biotechnology.[7] Link
-
Jesionowski, T., et al. (2014). Adsorption of enzymes on silica supports: A review. Adsorption. Link
-
Bayne, L., et al. (2013). Effect of pore size on the performance of immobilised enzymes. Chemical Society Reviews. Link
-
Song, H., et al. (2012). Effects of Pore Size and Crosslinking Methods on the Immobilization of Myoglobin in SBA-15. Colloids and Surfaces B: Biointerfaces. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Glutaraldehyde Cross-Linking of Immobilized Thermophilic Esterase on Hydrophobic Macroporous Resin for Application in Poly(ε-caprolactone) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Techniques in Enzyme Immobilization [e-asct.org]
- 6. Glutaraldehyde Stabilizes Immobilized Lactase [solidzymes.com]
- 7. scielo.br [scielo.br]
- 8. Stabilization of enzymes by multipoint covalent immobilization on supports activated with glyoxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reduced Enzyme Dynamics upon Multipoint Covalent Immobilization Leads to Stability-Activity Trade-off - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Asymmetric Synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low conversion rates in their experiments. Low conversion not only impacts project timelines but can also complicate the purification and analysis of enantiomerically enriched products. This resource provides a structured approach to troubleshooting, backed by scientific principles and practical field experience.
Section 1: Systematic Troubleshooting of Low Conversion
A low conversion rate in an asymmetric synthesis reaction can be attributed to a variety of factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach is crucial to efficiently identify and resolve the root cause.
Initial Assessment: Where Did the Reaction Falter?
Before delving into extensive optimization, a quick assessment can often point towards the most likely culprit.
-
No reaction at all: This often suggests a critical component is missing or inactive. Suspects include an inactive catalyst, incorrect reagents, or a fundamental flaw in the reaction setup.
-
Reaction starts but stalls: This is a classic sign of catalyst deactivation, where the catalyst loses its activity over time.[1] It could also indicate product inhibition or the depletion of a key reagent.
-
Low conversion and low enantioselectivity: This combination often points to a significant issue with the catalyst or the presence of a non-selective background reaction.[2]
The Troubleshooting Workflow
The following workflow provides a logical sequence for investigating the cause of low conversion.
Caption: A systematic workflow for troubleshooting low conversion rates.
Section 2: Frequently Asked Questions (FAQs) - Diagnosing the Root Cause
This section addresses specific issues in a question-and-answer format to provide direct and actionable advice.
Catalyst-Related Issues
Q1: My reaction is not proceeding. How can I determine if my catalyst is the problem?
A1: Catalyst inactivity is a primary suspect for a complete lack of reaction. Here's how to investigate:
-
Catalyst Pre-activation: Many catalysts, particularly those used in hydrogenations, require a pre-activation step to form the active catalytic species.[3] Ensure this step is performed correctly and under the prescribed conditions.
-
Handling and Storage: Asymmetric catalysts are often sensitive to air, moisture, and light.[2][4] Improper handling or storage can lead to decomposition. Always handle sensitive catalysts in an inert atmosphere (glovebox or Schlenk line) and store them as recommended by the manufacturer.
-
Catalyst Quality Check: Perform a small-scale test reaction with a known, reliable substrate for which high conversion is expected.[5] This will validate the activity of your current batch of catalyst.
Q2: The reaction starts but stops before completion. What could be causing this catalyst deactivation?
A2: Catalyst deactivation is a common cause of incomplete reactions.[1] The primary mechanisms of deactivation include:
-
Poisoning: Trace impurities in your substrate, reagents, or solvent can act as catalyst poisons.[6][7][8] Common poisons include sulfur, nitrogen-containing compounds, and heavy metals.[8] Purification of all reaction components is crucial.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst or the chiral ligand.[6][8]
-
Coking: The formation of insoluble organic materials on the catalyst surface can block active sites.[6][8]
-
Ligand Dissociation: The chiral ligand can dissociate from the metal center, leading to the formation of a less active or inactive achiral catalyst.[1]
Q3: I suspect my catalyst is being poisoned. What are common sources of poisons and how can I eliminate them?
A3: Catalyst poisons can be introduced from various sources. Here's a checklist:
-
Substrate: Impurities from previous synthetic steps, such as residual starting materials or byproducts, can poison the catalyst.[5] Purification of the substrate by recrystallization, distillation, or chromatography is recommended.[5]
-
Solvents: Ensure solvents are anhydrous and of high purity.[2] Water can act as a catalyst inhibitor for many organometallic catalysts.[4][9]
-
Reagents: Check the purity of all other reagents in the reaction. Even seemingly innocuous additives can contain inhibiting impurities.
-
Atmosphere: If the reaction is air-sensitive, ensure a rigorously inert atmosphere is maintained throughout the experiment.[2]
Substrate and Reagent-Related Issues
Q4: Could the purity of my substrate be the reason for low conversion?
A4: Absolutely. The purity of the substrate is critical for the success of an asymmetric reaction.
-
Inhibiting Functional Groups: The substrate itself may contain functional groups that can coordinate to the catalyst and inhibit its activity. For example, unprotected amines or thiols can act as strong ligands for the metal center.
-
Geometric Isomers: If your substrate can exist as geometric isomers (e.g., E/Z isomers of an alkene), one isomer may be significantly less reactive than the other.
-
Impurities from Synthesis: As mentioned previously, impurities from the synthesis of the substrate can be detrimental.[5]
Q5: How do I ensure my reagents are not the source of the problem?
A5: Reagent quality is just as important as substrate purity.
-
Stoichiometry: Double-check all calculations to ensure the correct stoichiometry of all reagents. An excess or deficit of a particular reagent can halt the reaction.
-
Reagent Stability: Some reagents are unstable and can decompose upon storage. Use freshly prepared or recently purchased reagents whenever possible.
-
Solubility: Ensure all reagents are soluble in the chosen solvent at the reaction temperature.[2] Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Reaction Condition Optimization
Q6: I've confirmed my catalyst and reagents are of high quality. What reaction parameters should I optimize to improve conversion?
A6: The optimization of reaction conditions is a crucial step in developing a robust asymmetric synthesis.[10][11][12]
-
Temperature: Temperature has a significant impact on reaction rate.[2] While lower temperatures often favor higher enantioselectivity, they can also lead to sluggish reactions. A temperature screening study is often necessary to find the optimal balance.
-
Solvent: The choice of solvent can influence both the solubility of the reactants and the stability of the catalytic species.[2] A solvent screen with a range of polarities and coordinating abilities is recommended.
-
Concentration: The concentration of the reactants can affect the reaction rate. In some cases, high concentrations can lead to catalyst aggregation and reduced activity.[5]
-
Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture, especially for reactions involving solids or multiple phases.
Table 1: Example of a Temperature and Solvent Optimization Study
| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Toluene | 25 | 45 | 92 |
| 2 | Toluene | 0 | 20 | 95 |
| 3 | Toluene | 50 | 85 | 88 |
| 4 | Dichloromethane | 25 | 60 | 90 |
| 5 | Tetrahydrofuran | 25 | 75 | 85 |
This is example data and does not represent a specific reaction.
Section 3: Experimental Protocols for Troubleshooting
This section provides detailed protocols for key experiments that can aid in troubleshooting low conversion rates.
Protocol 1: Catalyst Activity Test
This protocol is designed to verify the activity of a batch of catalyst using a standard, reliable reaction.
-
Select a Standard Reaction: Choose a well-established reaction for your catalyst for which the expected conversion and enantioselectivity are known.
-
Prepare the Reaction: In a clean, dry reaction vessel under an inert atmosphere, combine the catalyst, the standard substrate, and the appropriate solvent.
-
Initiate the Reaction: Add the final reagent to initiate the reaction.
-
Monitor the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).[13]
-
Analyze the Results: After the standard reaction time, quench the reaction and determine the conversion and enantiomeric excess.[13] Compare the results to the expected values. A significant deviation suggests a problem with the catalyst batch.
Protocol 2: Reagent and Substrate Purity Verification
This protocol outlines the steps to ensure the purity of your starting materials.
-
Substrate Purification:
-
Recrystallization: For solid substrates, recrystallize from a suitable solvent to remove impurities.
-
Distillation: For liquid substrates, perform a distillation (under reduced pressure for high-boiling compounds) to purify the material.
-
Column Chromatography: If necessary, use column chromatography to separate the desired substrate from impurities.[5]
-
-
Solvent Purification:
-
Use freshly distilled or commercially available anhydrous solvents.[2]
-
Degas the solvent by sparging with an inert gas to remove dissolved oxygen.
-
-
Characterization: After purification, verify the purity of your substrate and reagents by appropriate analytical techniques (e.g., NMR, GC-MS, elemental analysis).
Protocol 3: Systematic Reaction Condition Optimization
This protocol provides a framework for systematically optimizing reaction conditions.
-
Design of Experiment (DoE): For complex optimizations, consider using a Design of Experiment approach to efficiently screen multiple parameters simultaneously.[14]
-
One-Variable-at-a-Time (OVAT) Approach: For simpler systems, vary one parameter at a time while keeping others constant.
-
Temperature Screen: Set up a series of reactions at different temperatures (e.g., -20 °C, 0 °C, 25 °C, 50 °C).[2]
-
Solvent Screen: Run the reaction in a variety of solvents with different properties (e.g., toluene, THF, CH₂Cl₂, acetonitrile).[2]
-
Concentration Screen: Vary the concentration of the limiting reagent to identify the optimal range.
-
-
Analysis: Analyze the conversion and enantioselectivity for each reaction to identify the optimal conditions.
Caption: A workflow for systematic reaction condition optimization.
Section 4: Advanced Troubleshooting
If the above steps do not resolve the issue of low conversion, more advanced troubleshooting may be necessary.
-
Mechanistic Investigation: A deeper understanding of the reaction mechanism can provide insights into potential failure modes. Techniques such as in-situ reaction monitoring (e.g., with IR or Raman spectroscopy) can be valuable.[15]
-
Alternative Catalysts or Ligands: The chosen catalyst or ligand may not be optimal for the specific substrate.[16][17] Screening a library of different ligands or metal precursors can sometimes lead to a breakthrough.
-
Alternative Synthetic Route: In some cases, it may be more efficient to explore an alternative synthetic route to the desired product.
By systematically working through these troubleshooting guides and protocols, researchers can effectively diagnose and resolve the root causes of low conversion rates in their asymmetric synthesis experiments, leading to improved efficiency and more reliable results.
References
-
Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides - ResearchGate. Available at: [Link]
-
Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchGate. Available at: [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Ligand Acceleration in Chiral Lewis Acid Catalysis | CCS Chemistry. Available at: [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies - Unipd. Available at: [Link]
-
Robust Analytical Methods for Monitoring the Formation of a Chiral Oxazaborolidine Catalyst - American Chemical Society. Available at: [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC. Available at: [Link]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC. Available at: [Link]
-
Optimization of reaction conditions for the catalytic asymmetric... - ResearchGate. Available at: [Link]
-
Robust Analytical Methods for Monitoring the Formation of a Chiral Oxazaborolidine Catalyst | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis - Frontiers. Available at: [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - PNAS. Available at: [Link]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. Available at: [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. Available at: [Link]
-
Chiral ligands designed in China | National Science Review - Oxford Academic. Available at: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]
-
Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines | Springer Nature Experiments. Available at: [Link]
-
Inhibitory effect of water on the oxygen reduction catalyzed by cobalt(II) tetraphenylporphyrin. Available at: [Link]
-
Key Concepts in Stereoselective Synthesis. Available at: [Link]
-
Asymmetric hydrogenation of olefins with transition metal-based catalysts: - practical insights from screening to production of APIs - PROCOS S.P.A. Available at: [Link]
-
Common causes of catalyst deactivation in refineries - Patsnap Eureka. Available at: [Link]
-
The effect of water on methane oxidation over Pd/Al2O3 under lean, stoichiometric and rich conditions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Validation & Comparative
Comparative Guide: Certificate of Analysis for 1-(3-chlorophenyl)propan-1-ol
Executive Summary
Product: 1-(3-chlorophenyl)propan-1-ol CAS: 13808-36-1 (Racemic) / 100306-33-0 ((R)-isomer) Application: Chiral intermediate for CNS active pharmaceutical ingredients (APIs), specifically serotonin transporter inhibitors.
This guide provides a technical comparison between two distinct grades of 1-(3-chlorophenyl)propan-1-ol available in the research market: Grade A (Standard Synthetic) and Grade B (High-Fidelity Biocatalytic) . While Grade A is often utilized for non-stereoselective early-stage discovery, Grade B represents the "Pharma-Ready" standard required for late-stage development and toxicological assessment.
The Certificate of Analysis (CoA) is the critical document distinguishing these grades. This guide dissects the specific parameters—enantiomeric excess (ee), residual solvent profiles, and specific impurity markers—that determine the suitability of this compound for drug development.
Comparative Analysis: Synthetic vs. Biocatalytic Grades
The performance of this intermediate is defined by its purity profile and stereochemistry. The following table contrasts the typical CoA specifications for the two primary alternatives.
Table 1: Comparative Specifications (Grade A vs. Grade B)
| Parameter | Grade A: Standard Synthetic | Grade B: High-Fidelity Biocatalytic | Impact on Research |
| Synthesis Method | NaBH₄ Reduction of 3-chloropropiophenone | Ketoreductase (KRED) Enzymatic Reduction | Grade B eliminates boron residues and ensures stereocontrol. |
| Chirality | Racemic (50:50 mixture of R/S) | Enantiopure (>99.5% ee, typically R-isomer) | Grade B is required for chiral switch studies and receptor binding assays. |
| Assay (GC) | ≥ 97.0% | ≥ 99.0% | Higher assay in Grade B reduces molar equivalent errors in downstream coupling. |
| Impurity: Ketone | ≤ 1.0% (Starting Material) | ≤ 0.1% | Residual ketone in Grade A competes in nucleophilic substitution reactions. |
| Residual Solvents | Methanol, Toluene (Class 2) | Phosphate Buffer, Isopropanol (Class 3) | Grade B solvents are safer and easier to remove (ICH Q3C compliant). |
| Appearance | Pale yellow oil | Colorless viscous liquid | Color in Grade A indicates oxidation or metal contamination. |
Synthesis Pathways & Impurity Origin[1]
To interpret the CoA correctly, one must understand the origin of impurities. The diagram below illustrates why Grade B offers superior performance for pharmaceutical applications.
Figure 1: Comparison of impurity profiles generated by chemical vs. enzymatic synthesis.
Experimental Validation Protocols
A CoA is only as trustworthy as the methods used to generate it. Below are the self-validating protocols required to verify the claims of Grade B (High-Fidelity) material.
Protocol 1: Determination of Enantiomeric Excess (Chiral HPLC)
Objective: To quantify the ratio of (R) and (S) enantiomers and validate the >99% ee claim.
-
Instrument: HPLC with UV Diode Array Detector (DAD).
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (Absorption max of chlorobenzene moiety).
-
Sample Prep: Dissolve 5 mg of sample in 10 mL of mobile phase.
-
System Suitability Criteria:
-
Resolution (Rs) between enantiomers: > 2.0.
-
Tailing Factor: < 1.5.[1]
-
Why this matters: In drug development, the "wrong" enantiomer is considered an impurity (ICH Q6A). Grade A material (Racemic) will show two peaks of equal area. Grade B must show a single dominant peak with the minor enantiomer < 0.5%.
Protocol 2: Residual Solvent Analysis (Headspace GC)
Objective: To ensure solvents meet ICH Q3C limits.
-
Instrument: GC-FID with Headspace Sampler.
-
Column: DB-624 (or equivalent cyanopropylphenyl dimethyl polysiloxane), 30m x 0.32mm.
-
Carrier Gas: Nitrogen or Helium.
-
Oven Program: 40°C (hold 5 min) → 10°C/min → 240°C.
-
Sample Prep: Dissolve 100 mg sample in 5 mL Dimethyl Sulfoxide (DMSO) in a crimped headspace vial.
Interpretation:
-
Grade A: Often shows peaks for Methanol (Class 2, PDE 30 mg/day) or Toluene (Class 2, PDE 8.9 mg/day).
-
Grade B: Typically shows Isopropanol (Class 3, low toxicity) or no detectable solvents.
Analytical Workflow Diagram
The following workflow illustrates the rigorous testing cycle required to issue a Pharma-Grade CoA.
Figure 2: Analytical workflow for generating a compliant Certificate of Analysis.
Expert Commentary & Conclusion
For researchers engaged in Structure-Activity Relationship (SAR) studies, Grade A (Racemic) material is a cost-effective option for initial screening where stereochemistry is not yet a variable.
However, for Process Development and Toxicology , Grade B is the mandatory choice. The presence of the distomer (unwanted enantiomer) in Grade A can lead to:
-
False Negatives/Positives in biological assays due to off-target binding of the (S)-isomer.
-
Regulatory Delays: FDA/EMA guidelines require justification for using racemates when a chiral synthesis is feasible.
-
Yield Loss: Using racemic material in downstream synthesis effectively halves the yield of the final active ingredient if a resolution step is required later.
Recommendation: Always verify the CoA for the specific rotation
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204683, 1-(3-Chlorophenyl)-1-propanol. Retrieved from [Link]
-
International Council for Harmonisation (ICH). ICH Q3C (R8) Residual solvents.[2] European Medicines Agency. Retrieved from [Link]
-
Daicel Corporation. Chiral Column Selection Guide for Alcohols. Chiral Technologies. Retrieved from [Link]
Sources
A Comparative Guide to Yeast Strains for Biocatalytic Reduction in Pharmaceutical Development
For researchers, scientists, and professionals in drug development, the quest for efficient, stereoselective, and sustainable chemical transformations is perpetual. Biocatalytic reduction, particularly the conversion of prochiral ketones to chiral alcohols, stands as a cornerstone of modern pharmaceutical synthesis. Chiral alcohols are pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs). Among the plethora of biocatalysts, whole-cell yeasts have emerged as a preferred choice due to their cost-effectiveness, inherent cofactor regeneration systems, and operational simplicity.
This guide provides an in-depth, comparative analysis of different yeast strains for biocatalytic reduction. Moving beyond a mere catalog of options, we will delve into the mechanistic nuances, present supporting experimental data, and offer practical, field-tested protocols to empower you in selecting and applying the optimal yeast biocatalyst for your synthetic challenges.
Section 1: The Biocatalytic Powerhouses: A Look at Key Yeast Genera
The efficacy of a yeast strain in biocatalytic reduction is dictated by its unique enzymatic machinery. Specifically, the presence of various oxidoreductases, such as alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), determines the substrate scope and stereoselectivity of the transformation.[1][2] These enzymes, in turn, rely on the intracellular pool of reduced nicotinamide cofactors (NADH and NADPH) for their catalytic activity.[3][4]
Saccharomyces cerevisiae (Baker's Yeast): The Versatile Workhorse
Saccharomyces cerevisiae is arguably the most well-known and widely used yeast in both traditional and industrial biotechnology.[1] Its application in biocatalytic reductions is extensive, owing to its robust nature, well-characterized genome, and the presence of a diverse array of reductase enzymes.[1][5]
-
Key Advantages :
-
Robustness and Ease of Cultivation : S. cerevisiae is highly tolerant to a wide range of process conditions and can be easily cultured using standard microbiological techniques.[6]
-
Well-Established Genetic Tools : The availability of advanced genetic engineering tools for S. cerevisiae allows for the overexpression of specific reductases or the modification of metabolic pathways to enhance cofactor regeneration.[5][7]
-
-
Limitations :
-
Moderate Enantioselectivity : While effective for many substrates, S. cerevisiae may exhibit lower enantioselectivity compared to other yeast strains for certain classes of ketones.[1]
-
Byproduct Formation : Under certain conditions, S. cerevisiae can produce ethanol and other byproducts that may complicate downstream processing.[8]
-
Pichia pastoris (now Komagataella phaffii): The High-Performance Specialist
Pichia pastoris has gained prominence as a host for recombinant protein production, and its application in whole-cell biocatalysis is rapidly expanding.[9][10][11] It possesses a powerful repertoire of native oxidoreductases and offers distinct advantages over S. cerevisiae in certain applications.
-
Key Advantages :
-
High Cell Densities : P. pastoris can be cultivated to very high cell densities, leading to higher volumetric productivity in bioreduction processes.[7][10]
-
Crabtree-Negative Phenotype : Unlike S. cerevisiae, P. pastoris does not produce significant amounts of ethanol under aerobic conditions, which simplifies process control and downstream purification.[7][8]
-
Distinct Enzyme Profile : P. pastoris contains a unique set of reductases that can exhibit complementary substrate specificity and enantioselectivity to those found in S. cerevisiae.
-
Candida and Other Non-conventional Yeasts: The Emerging Innovators
A growing body of research highlights the potential of non-conventional yeasts, such as various Candida species (e.g., C. parapsilosis, C. tropicalis), Yarrowia lipolytica, and Lodderomyces elongisporus, as potent biocatalysts for asymmetric reduction.[2][12][13][14][15][16][17][18][19]
-
Key Advantages :
-
Novel Enzymatic Activities : These yeasts are a rich source of novel oxidoreductases with unique substrate specificities and stereoselectivities, often leading to the production of enantiomerically pure alcohols that are difficult to obtain with other biocatalysts.[12][13][14][17][20][21][22][23]
-
High Enantioselectivity : Many non-conventional yeasts have been shown to catalyze the reduction of prochiral ketones with excellent enantiomeric excess (ee >99%).[16][22][23]
-
Broad Substrate Scope : The diverse enzymatic machinery of these yeasts allows for the transformation of a wide range of ketone substrates, including aromatic, aliphatic, and heterocyclic ketones.[21][23]
-
Section 2: Performance Metrics: A Data-Driven Comparison
The selection of a yeast strain for a specific biocatalytic reduction should be guided by empirical data. The following table summarizes the performance of different yeast strains for the reduction of representative prochiral ketones, as reported in the scientific literature.
| Yeast Strain | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| Saccharomyces cerevisiae | Acetophenone | (S)-1-Phenylethanol | >90 | >99 | [22] |
| Candida tropicalis PBR-2 | Acetophenone | (S)-1-Phenylethanol | 43 (preparative scale) | >99 | [17] |
| Candida zeylanoides P1 | Substituted Acetophenones | Corresponding (S)-alcohols | High | up to 99 | [22] |
| Candida parapsilosis ATCC 7330 | Various Ketones | Corresponding (S)-alcohols | - | >99 | [12] |
| Pichia carsonii (WY1) | N-heterocyclic ketones | Corresponding (S)-alcohols | 83-99 | >99 | [23][24] |
| Lodderomyces elongisporus (WY2) | N-heterocyclic ketones | Corresponding (S)-alcohols | 83-99 | >99 | [23][24] |
| Yarrowia lipolytica | Acetophenone | (R)-1-Phenylethanol | 91-93 | 90 | [16] |
Section 3: Practical Application: Standardized Protocols for Yeast-Mediated Bioreduction
To ensure reproducibility and facilitate the comparison of different yeast strains, standardized experimental protocols are essential. The following section provides detailed, step-by-step methodologies for yeast cultivation, whole-cell biocatalytic reduction, and product analysis.
Yeast Cultivation and Preparation
A well-defined cultivation protocol is critical for obtaining a healthy and catalytically active yeast biomass.
Protocol:
-
Inoculation : Inoculate a single colony of the desired yeast strain into 10 mL of sterile YPD medium (1% yeast extract, 2% peptone, 2% dextrose) in a 50 mL flask.
-
Pre-culture : Incubate the flask at 30°C with shaking at 200-250 rpm for 24-48 hours until the culture is turbid.
-
Main Culture : Transfer the pre-culture to a larger volume of YPD medium (e.g., 100 mL in a 500 mL flask) to an initial optical density at 600 nm (OD600) of 0.1.
-
Growth : Incubate the main culture at 30°C with shaking at 200-250 rpm until it reaches the late exponential or early stationary phase of growth (typically 24-72 hours, depending on the strain).
-
Harvesting : Harvest the yeast cells by centrifugation at 3,000-5,000 x g for 5-10 minutes.
-
Washing : Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0) or sterile water to remove residual medium components.
-
Resuspension : Resuspend the washed cell pellet in the reaction buffer to the desired cell concentration (e.g., 10-100 g/L wet cell weight).
Caption: General workflow for a whole-cell biocatalytic reduction experiment.
Analytical Methods for Performance Assessment
Accurate determination of conversion and enantiomeric excess is crucial for evaluating the performance of a biocatalyst.
-
Gas Chromatography (GC) : GC is a powerful technique for analyzing volatile compounds like chiral alcohols. [25][26][27][28]
-
Conversion Analysis : A standard GC equipped with a non-chiral column (e.g., DB-5 or DB-WAX) can be used to separate the ketone substrate from the alcohol product, allowing for the calculation of conversion based on peak areas. [29]
-
Enantiomeric Excess (e.e.) Analysis : To determine the enantiomeric excess of the chiral alcohol product, a chiral GC column (e.g., a cyclodextrin-based column like CP-Chirasil-DEX CB) is required to separate the two enantiomers. [25][30]The e.e. is then calculated from the peak areas of the two enantiomers.
-
-
High-Performance Liquid Chromatography (HPLC) : For non-volatile or thermally labile compounds, HPLC with a chiral stationary phase is the method of choice for determining enantiomeric excess.
Section 4: The Role of Cofactor Regeneration
The continuous supply of reduced cofactors (NADH and NADPH) is essential for the sustained activity of the oxidoreductase enzymes responsible for the biocatalytic reduction. [3][4][31][32]Whole-cell yeast systems have a significant advantage in this regard, as they possess endogenous metabolic pathways for cofactor regeneration. [33]
The addition of a co-substrate, such as glucose or isopropanol, to the reaction mixture is a common strategy to drive these regenerative pathways. [15]Glucose is metabolized through glycolysis and the pentose phosphate pathway, which generate NADH and NADPH, respectively. Isopropanol can be oxidized to acetone by alcohol dehydrogenases, with the concomitant reduction of NADP+ to NADPH.
Caption: The central role of cofactor regeneration in biocatalytic reduction.
Conclusion: A Strategic Approach to Yeast Biocatalyst Selection
The selection of the most suitable yeast strain for a particular biocatalytic reduction is a multifaceted decision that requires a balance of factors including enantioselectivity, conversion, substrate scope, and process scalability.
-
Saccharomyces cerevisiae remains an excellent starting point for many applications due to its robustness and ease of use.
-
Pichia pastoris offers a compelling alternative, particularly for large-scale processes where high cell densities and the absence of ethanol formation are advantageous.
-
Non-conventional yeasts represent a treasure trove of novel biocatalytic activities and should be explored when high enantioselectivity or the transformation of challenging substrates is required.
By leveraging the information and protocols presented in this guide, researchers and drug development professionals can make informed decisions in the selection and application of yeast biocatalysts, ultimately accelerating the development of efficient and sustainable synthetic routes to valuable chiral molecules.
References
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. Comparison of engineered Saccharomyces cerevisiae and engineered Escherichia coli for the production of an optically pure keto alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.wiki [static.igem.wiki]
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- 9. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
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- 19. researchgate.net [researchgate.net]
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- 22. researchgate.net [researchgate.net]
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- 25. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 27. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 28. myfoodresearch.com [myfoodresearch.com]
- 29. Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 30. repositori.udl.cat [repositori.udl.cat]
- 31. scispace.com [scispace.com]
- 32. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
